GB-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H45N11O8 |
|---|---|
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[3-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C32H45N11O8/c1-2-3-23(31(50)39-15-28(47)42-24(29(35)48)11-18-14-36-16-40-18)41-27(46)8-9-37-32(51)25(43-30(49)21(33)5-7-26(34)45)10-17-13-38-22-6-4-19(44)12-20(17)22/h4,6,12-14,16,21,23-25,38,44H,2-3,5,7-11,15,33H2,1H3,(H2,34,45)(H2,35,48)(H,36,40)(H,37,51)(H,39,50)(H,41,46)(H,42,47)(H,43,49)/t21-,23-,24-,25-/m0/s1 |
Clé InChI |
MRBDDQRPZZFCHW-LFBFJMOVSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Compendium on the "GB-6" Designation in Scientific Research
The designation "GB-6" is applied to several distinct molecular entities across different fields of scientific research. This guide provides an in-depth technical overview of the core mechanism of action for three prominent molecules referred to as this compound: an anticancer peptide, a potential antiviral compound against the dengue virus, and a hair growth-promoting peptide. This document is intended for researchers, scientists, and drug development professionals, and adheres to a structured format for data presentation, experimental context, and visual representation of pathways.
This compound: An Anticancer Peptide
This compound in the context of oncology refers to a synthetic peptide, Gln-5-Htp-β-Ala-Nva-Gln-His-NH2, which incorporates unnatural amino acids.[1] It is a modification of the bombesin (B8815690) (BBN) analog, BBN7-14.[1] The primary mechanism of action for this class of molecules involves targeting specific receptors overexpressed on cancer cells.[1]
Core Mechanism and Advantages
Molecularly targeted peptides like this compound are designed to bind to and penetrate cancer cells, subsequently inducing apoptosis or inhibiting critical cellular processes such as DNA synthesis or cell division.[1] The inclusion of unnatural amino acids in the this compound structure confers significant advantages over its parent compounds. Specifically, this compound exhibits enhanced stability against degradation by proteases.[1] This increased stability contributes to a superior tumor-targeting ability in vivo when compared to BBN7-14.[1]
Data Summary
The available literature describes the properties of this compound in qualitative terms. A summary of its comparative advantages is presented below.
| Feature | This compound | BBN7-14 (Parent Compound) |
| Composition | Contains unnatural amino acids | Composed of natural amino acids |
| Protease Stability | High (stable against degradation)[1] | Lower (susceptible to degradation)[1] |
| Tumor-Targeting in vivo | High[1] | Reduced[1] |
| Metabolism | Slow[1] | Faster |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound were not available in the provided search results. However, the evaluation of such peptides typically involves:
-
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is the standard method for creating custom peptides like this compound.
-
Stability Assays: The peptide is incubated in the presence of specific proteases or serum, and its degradation is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).
-
In Vivo Targeting Studies: The peptide, often labeled with a radioactive or fluorescent tag, is administered to tumor-bearing animal models. Imaging techniques (e.g., PET, SPECT, or fluorescence imaging) are then used to visualize its accumulation at the tumor site compared to other organs.
Logical Relationship Diagram
The following diagram illustrates the logical flow of how the structural modification of this compound leads to its enhanced therapeutic potential.
This compound: A Dengue Virus Protease Inhibitor
A distinct molecule, also designated this compound, has been identified as a chemical constituent in the leaves of Isatis tinctoria.[2] This compound has been investigated for its potential as an antiviral agent against the dengue virus (DENV).[2]
Core Mechanism of Action
The proposed mechanism of action for this this compound molecule is the inhibition of the dengue virus non-structural protein 2B and 3 (NS2B-NS3) protease.[2] This protease is essential for the replication of the dengue virus. Molecular docking studies have shown that this compound can bind to the active site of this protease, inhibiting its function through hydrogen bonds and hydrophobic interactions with amino acid residues.[2]
Data Summary
The primary quantitative data available for this compound is its binding energy with the DENV2 NS2B-NS3 protease, as determined by molecular docking simulations.
| Compound | Source | Target Protein | Binding Energy (kcal/mol) |
| This compound | Isatis tinctoria | DENV2 NS2B-NS3 Protease (PDB: 6MO1) | -24.664[2] |
| GB-19 | Isatis tinctoria | DENV2 NS2B-NS3 Protease (PDB: 6MO1) | -26.193[2] |
| GB-20 | Isatis tinctoria | DENV2 NS2B-NS3 Protease (PDB: 6MO1) | -27.051[2] |
Experimental Protocols
The cited study employed the following in silico methodology:
-
Ligand and Protein Preparation: The 3D structure of this compound was optimized using Density Functional Theory (DFT) with a B3LYP/6-31G** basis set. The crystal structure of the DENV2 NS2B-NS3 protease was obtained from the Protein Data Bank (PDB ID: 6MO1).[2]
-
Molecular Docking: Docking simulations were performed to predict the binding affinity and interaction between this compound and the protease's active site.[2]
-
Visualization: The resulting ligand-protease complex was visualized using software like Discovery Studio Visualizer to analyze the specific interactions, such as hydrogen bonds.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed inhibitory action of this compound on the DENV life cycle.
This compound: A Hair Growth-Promoting Peptide
A third entity identified as this compound is a tetrapeptide discovered in ginseng berry. This peptide has been shown to promote the proliferation of human keratinocyte (HaCaT) cells, suggesting its potential use in treatments for hair loss.[3]
Core Mechanism of Action
The precise mechanism of action is still under investigation, but experimental evidence suggests a multi-faceted role. This compound demonstrated a significant ability to promote cell proliferation in HaCaT cells.[3] Additionally, related peptides from the same study showed a protective effect against oxidative stress by reducing the generation of Reactive Oxygen Species (ROS).[3] The study also alludes to a potential interaction with the Transforming Growth Factor-beta 2 (TGF-β2) signaling pathway, a known regulator of the hair follicle cycle.[3] High levels of TGF-β2 are known to inhibit epithelial cell proliferation and induce apoptosis in hair follicle cells.[3]
Data Summary
The study provides quantitative data on the effect of this compound on the proliferation of HaCaT cells after 72 hours of treatment.
| Treatment Group | Concentration (μg/mL) | Cell Proliferation (%) | p-value |
| This compound | 50 | 125.61 ± 2.13 | < 0.001[3] |
| This compound | 100 | 138.56 ± 0.90 | < 0.001[3] |
Experimental Protocols
Key methodologies from the study include:
-
Cell Culture: Human keratinocyte (HaCaT) cells were cultured under standard conditions.
-
Cell Proliferation Assay: Cells were treated with varying concentrations of this compound for 72 hours. Cell viability or proliferation was then measured, likely using a standard method such as an MTT or WST-1 assay, and compared to an untreated control group.[3]
-
ROS Generation Assay: To assess the protective effects against oxidative stress, cells were likely pre-treated with the peptides, then exposed to an ROS-inducing agent (e.g., H₂O₂). Intracellular ROS levels would then be quantified using a fluorescent probe like DCFH-DA.[3]
Experimental Workflow Diagram
The following diagram outlines the experimental workflow used to identify and characterize the effects of the this compound peptide.
References
Unveiling the Biological Activities of GB-6: A Tale of Two Molecules
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the multifaceted biological activities attributed to the designation "GB-6," a term that remarkably identifies two distinct molecules with significant therapeutic potential in disparate fields of medicine. The first, a novel synthetic peptide, targets the Gastrin-Releasing Peptide Receptor (GRPR) for the imaging and potential treatment of pancreatic cancer. The second, a natural product identified as syringin, exhibits promising antiviral properties against the dengue virus. This document provides a comprehensive overview of the core biological activities, experimental validation, and underlying mechanisms of action for both entities, presenting a clear and structured repository of current scientific knowledge.
Part 1: The GRPR-Targeting Peptide this compound
The peptide designated this compound is a novel six-amino-acid sequence (Gln-5-Htp-β-Ala-Nva-Gly-His-NH2) designed for enhanced stability and specific binding to the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in a variety of cancers, most notably pancreatic cancer.[1] This targeted approach has positioned this compound as a promising candidate for molecular imaging and targeted therapy.
Biological Activity and Mechanism of Action
This compound functions as a high-affinity ligand for GRPR. Upon binding, it can be utilized to deliver imaging agents or therapeutic payloads directly to tumor cells. The biological activity of this compound is intrinsically linked to the signaling cascade initiated by GRPR activation. GRPR, a G-protein coupled receptor, primarily signals through Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn activates protein kinase C (PKC) and subsequently the Raf-MEK-ERK pathway, promoting cell proliferation. Concurrently, Gα12/13 activation engages Rho GTPases, influencing the actin cytoskeleton and promoting cell migration and metastasis.
Below is a diagram illustrating the GRPR signaling pathway.
Quantitative Data
The in vivo efficacy of this compound has been demonstrated through biodistribution studies using radiolabeled ([99mTc]Tc-HYNIC-PEG4-GB-6) and fluorescently-labeled (MPA-PEG4-GB-6) conjugates in mouse models of pancreatic cancer.[2][3][4]
| Parameter | Value | Model System | Reference |
| Tumor-to-Pancreas Fluorescence Signal Ratio | 5.2 ± 0.3 | SW1990 Subcutaneous Xenograft | [2][4] |
| Tumor-to-Intestine Fluorescence Signal Ratio | 6.3 ± 1.5 | SW1990 Subcutaneous Xenograft | [2][4] |
| Tumor-to-Pancreas Fluorescence Signal Ratio | 7.66 ± 0.48 | Orthotopic Pancreatic Tumor Model | [2][4] |
| Tumor-to-Liver Fluorescence Signal Ratio | 3.94 ± 0.47 | Liver Metastasis Model | [2][4] |
Experimental Protocols
The this compound peptide (Gln-5-Htp-β-Ala-Nva-Gly-His-NH2) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For fluorescent labeling, the peptide is conjugated with a near-infrared (NIR) fluorescent dye (MPA) via a PEG4 linker. For radiolabeling, the peptide is conjugated with a HYNIC chelator and subsequently labeled with Technetium-99m.
-
Cell Culture: Human pancreatic cancer cell lines with known GRPR expression (e.g., SW1990 or PC-3) are cultured in appropriate media.[5][6][7]
-
Assay Setup: Cells are seeded in multi-well plates and incubated until confluent.
-
Competition: Cells are incubated with a constant concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-Bombesin) and increasing concentrations of unlabeled this compound peptide.
-
Analysis: After incubation, cells are washed and the bound radioactivity is measured. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is calculated.[8][9]
-
Cell Preparation: A suspension of a human pancreatic cancer cell line (e.g., SW1990) is prepared in a suitable medium, sometimes mixed with Matrigel to prevent leakage.[10]
-
Surgical Procedure: Anesthetized immunodeficient mice undergo a small abdominal incision to expose the pancreas.[11][12][13]
-
Injection: The cell suspension is carefully injected into the tail of the pancreas.[11][14]
-
Monitoring: Tumor growth is monitored over time using imaging techniques.
-
Animal Model: Tumor-bearing mice (either subcutaneous or orthotopic models) are used.
-
Injection: A known amount of radiolabeled peptide (e.g., [99mTc]Tc-HYNIC-PEG4-GB-6) is injected intravenously.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and the tumor are collected.[15][16][17]
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[15][16]
The following diagram outlines the workflow for evaluating the GRPR-targeting this compound peptide.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 99mTc-Labeled Cyclic Peptide Targeting PD-L1 as a Novel Nuclear Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models [pubmed.ncbi.nlm.nih.gov]
- 5. Gut Peptide Receptor Expression in Human Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 68Ga-Labeled [Leu13ψThz14]Bombesin(7–14) Derivatives: Promising GRPR-Targeting PET Tracers with Low Pancreas Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthotopic pancreatic cancer mouse model [bio-protocol.org]
- 12. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 15. Biodistribution and SPECT imaging study of (99m)Tc labeling NGR peptide in nude mice bearing human HepG2 hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodistribution and SPECT Imaging Study of 99mTc Labeling NGR Peptide in Nude Mice Bearing Human HepG2 Hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution studies of 99mTc-labeled myoblasts in a murine model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
GB-6: A High-Affinity GRPR-Targeting Peptide for Molecular Imaging of Pancreatic Cancer
An In-depth Technical Guide
Affiliation: Google Research
Abstract
Pancreatic cancer remains a significant clinical challenge, primarily due to late diagnosis and limited therapeutic options. The gastrin-releasing peptide receptor (GRPR) has emerged as a promising biomarker, as it is overexpressed in a majority of pancreatic ductal adenocarcinomas. This technical guide provides a comprehensive overview of GB-6, a novel, short linear peptide designed to target GRPR with high affinity and specificity. This document details the structure and properties of this compound, the methodologies for its synthesis and evaluation, and its application in preclinical molecular imaging of pancreatic cancer. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using the DOT language. This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, molecular imaging, and peptide-based diagnostics and therapeutics.
Introduction
The gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor, is a well-established target in oncology due to its significant overexpression in various malignancies, including pancreatic, breast, and prostate cancers.[1] The binding of its endogenous ligand, gastrin-releasing peptide (GRP), triggers downstream signaling cascades that promote cell proliferation and survival.[2][3] This differential expression profile makes GRPR an attractive target for the development of diagnostic and therapeutic agents.
This compound is a novel, short linear peptide developed for the targeted imaging of GRPR-expressing tumors.[4][5] Its design is based on the bombesin (B8815690) peptide, a GRP analogue, and has been optimized for high in vivo stability and rapid tumor accumulation.[4][6] When conjugated to imaging agents, such as near-infrared (NIR) fluorescent dyes or radionuclides, this compound enables high-contrast visualization of pancreatic tumors, including metastatic lesions.[5] This guide will provide an in-depth analysis of the structure, properties, and applications of the this compound peptide.
Structure and Properties of this compound
This compound is a synthetic, short linear peptide that acts as an agonist for the gastrin-releasing peptide receptor.[4][5] Its design is derived from the C-terminal fragment of bombesin, which is known to be crucial for high-affinity receptor binding.[7]
Physicochemical Properties
The physicochemical properties of this compound have been optimized for in vivo applications, demonstrating excellent stability in biological matrices.[4] Key properties are summarized in the table below.
| Property | Value/Description | Reference |
| CAS Number | 2413262-74-3 | [4] |
| Description | A short linear peptide that targets the GRPR. | [4] |
| In Vivo Stability | Excellent | [4] |
| Target | Gastrin-Releasing Peptide Receptor (GRPR) | [4] |
| Application | High-contrast imaging probe for GRPR-expressing cancers | [4][5] |
Quantitative In Vivo Performance
The efficacy of this compound as a targeting agent has been quantified in preclinical models of pancreatic cancer. When labeled with a near-infrared fluorescent dye, the resulting probe, MPA-PEG4-GB-6, demonstrated significant and specific accumulation in tumor tissues.[5]
| Model System | Metric | Value | Reference |
| SW1990 Subcutaneous Xenograft Model | Tumor-to-Pancreas Fluorescence Signal Ratio | 5.2 ± 0.3 | [5] |
| SW1990 Subcutaneous Xenograft Model | Tumor-to-Intestine Fluorescence Signal Ratio | 6.3 ± 1.5 | [5] |
| Orthotopic Pancreatic Tumor Model | Tumor-to-Pancreas Fluorescence Signal Ratio | 7.66 ± 0.48 | [5] |
| Liver Metastasis Tumor Model | Tumor-to-Liver Fluorescence Signal Ratio | 3.94 ± 0.47 | [5] |
GRPR Signaling Pathway
This compound exerts its effect by binding to and activating the GRPR. The GRPR is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[1][2] This initiates a downstream signaling cascade that has been implicated in cell proliferation and survival, making it a key pathway in cancer progression.[3]
Experimental Protocols
The development and validation of this compound and its conjugates involve a series of well-defined experimental procedures. The following sections provide an overview of the key methodologies.
Solid-Phase Peptide Synthesis of this compound
The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol Overview:
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
In Vivo Tumor Imaging and Biodistribution Studies
The tumor-targeting efficacy of this compound conjugates is evaluated in animal models of pancreatic cancer.
Protocol Overview:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically inoculated with a human pancreatic cancer cell line (e.g., SW1990) that overexpresses GRPR.
-
Probe Administration: Once tumors reach a suitable size, the this compound imaging probe (e.g., MPA-PEG4-GB-6 or [99mTc]Tc-HYNIC-PEG4-GB-6) is administered intravenously.
-
In Vivo Imaging: At various time points post-injection, the animals are imaged using an appropriate imaging modality (e.g., NIR fluorescence imaging or SPECT/CT).
-
Biodistribution Analysis: After the final imaging session, the animals are euthanized, and major organs and tumors are excised. The amount of the imaging probe in each tissue is quantified to determine the biodistribution profile.
-
Data Analysis: Tumor-to-background signal ratios are calculated to assess the specificity of tumor targeting.
Conclusion and Future Directions
The this compound peptide represents a significant advancement in the development of targeted agents for GRPR-expressing cancers. Its high in vivo stability and rapid, specific tumor accumulation make it an excellent candidate for creating high-contrast imaging probes for the diagnosis and staging of pancreatic cancer.[4][5] The methodologies outlined in this guide provide a framework for the synthesis and preclinical evaluation of this compound and similar peptide-based agents.
Future research will likely focus on the therapeutic applications of this compound. By conjugating this compound to cytotoxic payloads or therapeutic radionuclides, it may be possible to develop targeted therapies that selectively deliver cytotoxic agents to tumor cells while minimizing off-target toxicity. Further studies are warranted to explore the full potential of this compound in the clinical management of pancreatic and other GRPR-positive malignancies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Gene - GRPR [maayanlab.cloud]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostate Cancer Theranostics Targeting Gastrin-Releasing Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "GB-6": A Term of Ambiguity in Scientific and Historical Contexts
Initial investigations into the discovery and history of "GB-6" have revealed a significant ambiguity in its definition, with the term referencing a range of disparate subjects across scientific and historical disciplines. Without a more specific identifier, a comprehensive technical guide on a single entity known as "this compound" is not feasible. The search has yielded multiple, unrelated interpretations of the term, each with its own distinct history and field of study.
The inquiry for a technical whitepaper on "this compound" for a scientific audience uncovered several potential, yet distinct, areas of research where this term or similar nomenclature is used. These include the military designation for the nerve agent Sarin, a protein involved in cellular signaling, and a common laboratory animal model. Furthermore, historical archives indicate "this compound" as a designation for geographical land parcels. This lack of a singular, universally recognized "this compound" entity necessitates a clarification of the user's intended subject.
Potential Interpretations of "this compound"
Based on a comprehensive review of available literature, "this compound" could refer to one of the following:
-
Sarin (NATO designation GB): A highly toxic organophosphorus nerve agent. While its designation is "GB," the "6" is not part of the standard nomenclature. Sarin was discovered in 1938 by German chemists. Its mechanism of action involves the irreversible inhibition of the enzyme acetylcholinesterase, leading to a toxic accumulation of the neurotransmitter acetylcholine.
-
Growth Arrest-Specific 6 (Gas6): A vitamin K-dependent protein that plays a crucial role in cell signaling pathways.[1] Gas6 functions as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[1] The Gas6-TAM signaling pathway is involved in various cellular processes, including cell survival, proliferation, and phagocytosis. Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders.
-
C57BL/6 Mouse Strain: A widely used inbred strain of laboratory mice, often abbreviated as "B6". It is conceivable that "this compound" could be a typographical error or a non-standard abbreviation for this model organism, which is fundamental to a vast array of biomedical research.
-
Historical Land Designation: Archival records, particularly from the State Library of Victoria, show "GB 6" as a designation for specific "Grazing Blocks" in historical maps.[2][3]
Given the diverse nature of these findings, a detailed technical guide as requested cannot be produced without further clarification. To proceed, a more specific identifier for the "this compound" of interest is required. For example, providing the context in which the term was encountered (e.g., in a specific research paper, a lecture, or a database) would be invaluable in narrowing the search and providing the targeted, in-depth information requested.
References
A Technical Guide to the Synthesis and Signaling of GB-6, a GRPR-Targeting Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological context of GB-6, a novel peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). This compound is a promising agent for molecular imaging and targeted therapy, particularly in oncology, due to the overexpression of GRPR in various cancers, including pancreatic cancer. This document details the synthetic pathway of this compound via solid-phase peptide synthesis, presents quantitative data on its characteristics, and illustrates its mechanism of action through the GRPR signaling pathway.
Introduction to this compound
This compound is a short, linear six-amino acid peptide rationally designed from the C-terminal fragment of bombesin (B8815690) (BBN), a natural ligand of GRPR. Specifically, it is an analog of BBN(7-14). The modifications in this compound are designed to enhance its stability in vivo compared to its parent peptide, a critical attribute for clinical applications.[1] Its high affinity and specificity for GRPR allow for the targeted delivery of imaging agents (e.g., near-infrared dyes or radionuclides like 99mTc) or therapeutic payloads to tumor cells.[1][2]
Table 1: Key Characteristics of the this compound Peptide
| Property | Description | Reference(s) |
| Target | Gastrin-Releasing Peptide Receptor (GRPR/BB2) | [1] |
| Peptide Type | Short, linear, six-amino acid bombesin analog | [1] |
| Core Sequence | Based on Bombesin(7-14) | [1] |
| Primary Application | Molecular imaging of GRPR-expressing cancers (e.g., pancreatic cancer) | [1][2] |
| Key Advantage | Enhanced in vivo stability and favorable pharmacokinetics over parent peptides | [1] |
Synthesis of this compound Peptide
The synthesis of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of excess reagents drives reactions to completion, and purification is simplified by washing the resin-bound peptide after each step.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
The following is a generalized yet detailed protocol for the manual or automated synthesis of a peptide such as this compound. Specific reagents and conditions may be optimized.
Materials and Equipment:
-
Rink amide MBHA resin or similar
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Gln, His; Boc for Trp)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Peptide synthesizer (optional) or manual synthesis vessel
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for identity confirmation
Workflow:
-
Resin Preparation: The Rink amide resin is swelled in DMF in the reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF to remove piperidine and the cleaved protecting group.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (C-terminus to N-terminus) is pre-activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activated solution is added to the resin. The coupling reaction proceeds for a specified time (e.g., 1-2 hours) to form the new peptide bond. The resin is then washed with DMF and DCM.
-
Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the this compound sequence until the full peptide is assembled.
-
Final Deprotection: The Fmoc group of the final N-terminal amino acid is removed as described in Step 2.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all amino acid side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase HPLC.
-
Lyophilization and Characterization: The purified peptide fractions are pooled and lyophilized to obtain a white powder. The final product is characterized by analytical HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.
Below is a workflow diagram illustrating the key steps in the solid-phase synthesis of a peptide like this compound.
Quantitative Data
The synthesis of bombesin analogs via SPPS typically results in good overall yields and high purity after purification. The following table summarizes representative quantitative data for the synthesis of such peptides.
Table 2: Representative Quantitative Data for Bombesin Analog Synthesis
| Parameter | Typical Value | Method of Determination | Reference(s) |
| Overall Yield (Crude) | 13-39% | Gravimetric analysis post-cleavage | [3][4] |
| Purity (Post-HPLC) | >95% | Analytical Reverse-Phase HPLC | [3][4] |
| Molecular Weight | Confirmed | Electrospray Ionization Mass Spectrometry (ESI-MS) | [3] |
| Binding Affinity (Ki) | 5.57 ± 2.47 nM (for a similar analog) | In vitro competition binding assay | [4] |
| Tumor-to-Pancreas Ratio | 5.2 ± 0.3 (for this compound conjugate) | In vivo biodistribution study | [2] |
| Tumor-to-Intestine Ratio | 6.3 ± 1.5 (for this compound conjugate) | In vivo biodistribution study | [2] |
GRPR Signaling Pathway
This compound exerts its function by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR). In many cancer cells, the activation of GRPR initiates downstream signaling cascades that promote cell proliferation, migration, and survival. As an antagonist, this compound blocks these pathways by preventing the binding of the endogenous ligand, GRP.
Upon activation by an agonist, GRPR couples primarily to Gαq and Gα12/13 proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) signaling cascade, leading to changes in gene expression that favor cell proliferation and survival.
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates RhoGEFs, which activate the small GTPase Rho. This pathway is crucial for the reorganization of the actin cytoskeleton, which is involved in cell migration and metastasis.
The diagram below illustrates the key signaling events downstream of GRPR activation.
Conclusion
The GRPR-targeting peptide this compound represents a significant advancement in the development of molecular probes for cancer diagnosis and therapy. Its rational design confers enhanced stability, a crucial feature for clinical translation. The synthesis of this compound is readily achievable through well-established solid-phase peptide synthesis protocols, allowing for its production with high purity and in sufficient quantities for preclinical and clinical research. Understanding the GRPR signaling pathway provides a clear rationale for the use of this compound as an antagonist to block pro-tumorigenic signals in cancer cells. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and application of this compound and similar targeted peptides.
References
- 1. A novel peptide targeting gastrin releasing peptide receptor for pancreatic neoplasm detection - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of Guanylate-Binding Protein 6 (GB-6) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate-Binding Protein 6 (GBP6), also referred to as GB-6, is a member of the dynamin superfamily of large GTPases. It is an interferon-inducible protein that plays a crucial role in the innate immune response to a variety of intracellular pathogens.[1][2] This technical guide provides a comprehensive overview of the current understanding of GBP6's function in cellular signaling, with a focus on its involvement in host defense mechanisms.
Core Function and Properties
GBP6 is primarily known for its role in cell-autonomous immunity, where it contributes to the defense against bacteria, protozoa, and viruses.[1][2] Like other members of the GBP family, its expression is strongly upregulated by interferon-gamma (IFN-γ).[3] The fundamental biochemical activity of GBPs, including GBP6, is the hydrolysis of guanosine (B1672433) triphosphate (GTP) to both guanosine diphosphate (B83284) (GDP) and guanosine monophosphate (GMP).[1]
Aliases and Identifiers:
| Alias | Identifier |
| This compound | Gene ID: 163351 (human) |
| GBP-6 | UniProt: Q6ZN66 (human) |
| GTP-binding protein 6 | |
| Guanine nucleotide-binding protein 6 |
Cellular Signaling Pathways Involving GBP6
The primary signaling pathway governing the expression and function of GBP6 is the Interferon-gamma (IFN-γ) signaling cascade. Downstream of its induction, GBP6 participates in the complex process of inflammasome activation.
Upstream Signaling: IFN-γ-JAK-STAT Pathway
The expression of the GBP6 gene is predominantly regulated by IFN-γ. This signaling cascade is initiated when IFN-γ binds to its receptor, leading to the activation of Janus kinases (JAKs), specifically JAK1 and JAK2. These kinases then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1). Phosphorylated STAT1 dimerizes and translocates to the nucleus, where it binds to gamma-activated sequence (GAS) elements in the promoter regions of interferon-stimulated genes, including GBP6, thereby driving its transcription.
Downstream Effector Function: Inflammasome Activation
A critical role of GBP6, often in concert with other GBP family members, is to facilitate the activation of inflammasomes, which are cytosolic multi-protein complexes that trigger inflammatory responses and pyroptotic cell death. GBPs are recruited to pathogen-containing vacuoles (PCVs) or directly to cytosolic bacteria.[3][4] This recruitment is thought to lead to the disruption of the vacuolar or bacterial membrane, releasing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) and bacterial DNA, into the host cell cytosol.[4]
These liberated PAMPs are then sensed by cytosolic pattern recognition receptors (PRRs) like NLRP3 and AIM2, which nucleate the assembly of their respective inflammasomes. This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates pyroptosis through the cleavage of gasdermin D.
Quantitative Data
Specific quantitative data for GBP6, such as its GTP hydrolysis rate, binding affinities for pathogen-associated molecules, and dose-response curves for pathogen inhibition, are not extensively documented in the current scientific literature. The table below summarizes the types of quantitative data that are generally relevant for GTPases like GBP6, with the acknowledgment that specific values for GBP6 are largely unavailable.
| Parameter | Description | Typical Units | Reported Value for GBP6 |
| GTP Hydrolysis Rate (kcat) | The turnover number for the conversion of GTP to GDP and GMP. | s-1 or min-1 | Not Reported |
| Nucleotide Binding Affinity (Kd) | The dissociation constant for the binding of GTP, GDP, or GMP to GBP6. | µM or nM | Not Reported |
| Pathogen Component Binding Affinity | The strength of the interaction between GBP6 and specific pathogen molecules or membranes. | µM or nM | Not Reported |
| IC50/EC50 for Pathogen Inhibition | The concentration of GBP6 required to inhibit pathogen replication or survival by 50%. | µg/mL or nM | Not Reported |
Protein-Protein Interactions
GBP6 is known to interact with other GBP family members, suggesting that it functions as part of a larger protein complex. The STRING database indicates potential interactions with GBP1, GBP2, GBP3, GBP4, GBP5, and GBP7, primarily based on co-expression and experimental evidence from studies on the broader GBP family. The functional consequences of these specific interactions for GBP6's role in signaling are an active area of research.
Experimental Protocols
Detailed experimental protocols specifically optimized for GBP6 are not widely published. However, standard molecular and cellular biology techniques can be adapted to study its function. Below are generalized protocols for key experiments.
Quantification of GBP6 mRNA Expression by RT-qPCR
This protocol outlines the relative quantification of GBP6 mRNA levels in cells treated with IFN-γ.
-
Cell Culture and Treatment: Plate cells of interest (e.g., macrophages, epithelial cells) and treat with a titration of IFN-γ (e.g., 0, 10, 100, 1000 U/mL) for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and GBP6-specific primers. Run the reaction on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Forward Primer (Human GBP6): 5'-AGCAGCCAGAGGAAGGTGAA-3'
-
Reverse Primer (Human GBP6): 5'-GCTTTGCTTTGCTTTGCTTT-3'
-
-
Data Analysis: Calculate the relative expression of GBP6 using the ΔΔCt method.
Immunofluorescence Staining for GBP6 Localization
This protocol describes the visualization of GBP6 protein localization within cells.
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with IFN-γ to induce GBP6 expression.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for GBP6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the localization of GBP6 using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) for GBP6 Interacting Proteins
This protocol is for identifying proteins that interact with GBP6.
-
Cell Lysis: Lyse IFN-γ-treated cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GBP6 antibody or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Conclusion
GBP6 is an important effector of the IFN-γ-mediated innate immune response. Its role in promoting inflammasome activation highlights it as a key player in the host's defense against intracellular pathogens. While the broad strokes of its function are understood, further research is needed to elucidate the specific molecular mechanisms, quantitative parameters of its activity, and the full scope of its protein-protein interactions. Such studies will be crucial for a complete understanding of its role in cellular signaling and for exploring its potential as a therapeutic target in infectious and inflammatory diseases.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon‐inducible guanylate‐binding proteins at the interface of cell‐autonomous immunity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Guanylate-Binding Protein 6 (GB-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate-binding protein 6 (GBP6), a member of the dynamin superfamily of large GTPases, is an interferon-gamma (IFN-γ) inducible protein pivotal to the innate immune response.[1][2] Like other members of the GBP family, its function is intrinsically linked to its ability to bind and hydrolyze guanosine (B1672433) triphosphate (GTP). This technical guide provides an in-depth overview of the known and predicted binding sites of human GBP6, the signaling pathways governing its expression, and detailed experimental protocols for characterizing its molecular interactions. While direct experimental data for GBP6 is limited in some areas, its high homology with other well-studied GBPs, such as GBP1, allows for informed predictions and a solid foundation for future research.
GTP Binding and Hydrolysis
The primary biochemical activity of GBP6 is its GTPase function, hydrolyzing GTP to both GDP and GMP.[3] This activity is crucial for its role in host defense.
Predicted GTP-Binding Sites
While a crystal structure for human GBP6 is not yet available, its high sequence homology to other human GBPs allows for the confident prediction of its GTP-binding sites. These predictions are based on the well-characterized GTP-binding pocket of other large GTPases.
| Predicted Binding Motif | Amino Acid Residues (Human GBP6) | Role in GTP Binding | Basis of Prediction |
| P-loop (G1 motif) | 45-52 | Binds the β- and γ-phosphates of GTP and coordinates the Mg2+ cofactor. | Homology with GBP1 and other GTPases. |
| Switch I (G2 motif) | 67-69 | Conformational change upon GTP binding and hydrolysis, critical for effector protein interaction. | Homology with GBP1 and other GTPases. |
| G3 Motif | 97-101 | Interacts with the γ-phosphate and is essential for hydrolysis. | Homology with GBP1 and other GTPases. |
This data is based on homology to other Guanylate-Binding Proteins and awaits direct experimental validation for GBP6.
Other Protein Binding Sites and Interactions
Beyond its interaction with GTP, GBP6 is known to form complexes with other proteins, which is central to its function in cell-autonomous immunity.
Experimentally Identified Interacting Proteins
| Interacting Protein | Experimental Method | Reported Function of Interaction |
| Irgb6 | Yeast Two-Hybrid, Protein-fragment Complementation Assay | Formation of heterologous complexes, likely involved in targeting pathogen-containing vacuoles.[4] |
| Irgb10 | Protein-fragment Complementation Assay | Formation of heterologous complexes, likely involved in targeting pathogen-containing vacuoles.[4] |
| IpaH9.8 (Shigella E3 ligase) | Not specified, but degradation is observed. | IpaH9.8 targets GBP6 for proteasomal degradation, indicating a direct or indirect physical interaction.[5] |
Further research is required to map the specific amino acid residues mediating these protein-protein interactions.
Signaling Pathway: Induction of GBP6 Expression by Interferon-Gamma
The expression of GBP6 is primarily induced by interferon-gamma (IFN-γ) through the canonical JAK-STAT signaling pathway.[1][2] This pathway is a cornerstone of the cellular response to infection.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize protein binding sites. These are generalized protocols that can be adapted for the specific study of GBP6.
Site-Directed Mutagenesis to Identify Key Binding Residues
This protocol is used to substitute specific amino acids in the predicted GTP-binding domains of GBP6 to assess their importance in nucleotide binding and protein function.
References
- 1. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPREGULATION OF INTERFERON-GAMMA-INDUCED GENES DURING PRION INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism for guanylate-binding proteins (GBPs) targeting by the Shigella E3 ligase IpaH9.8 - PMC [pmc.ncbi.nlm.nih.gov]
The "GB-6" Herbal Formula: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
"GB-6" is the commercial designation for a multi-herb formula rooted in Traditional Chinese Medicine (TCM), designed to support liver and gallbladder health. While direct scientific studies on the proprietary "this compound" blend are not publicly available, a comprehensive understanding of its potential therapeutic effects can be derived from the extensive body of research on its individual components. This technical guide provides a detailed analysis of the in vitro and in vivo effects of the constituent herbs of the "this compound" formula: Curcuma longa (Turmeric), Corydalis yanhusuo, Taraxacum officinale (Dandelion), Melia toosendan, Bupleurum chinense, and Salvia miltiorrhiza (Danshen).
This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways modulated by these herbs, offering a scientific foundation for understanding the formula's purported benefits in liver and gallbladder function. The information presented is collated from numerous preclinical studies and is intended to inform further research and development in the fields of hepatology and ethnopharmacology.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from various in vitro and in vivo studies on the individual herbal components of the "this compound" formula. These data highlight the dose-dependent hepatoprotective, anti-inflammatory, and antioxidant effects observed in preclinical models.
Table 1: In Vitro Effects of this compound Components on Liver Cells
| Herbal Component | Cell Line | Treatment/Challenge | Concentration | Observed Effect | Reference |
| Curcuma longa (Curcumin) | HepG2 | Quinocetone-induced oxidative stress | Not Specified | Ameliorated reduced cell viability, prevented oxidative stress, and inhibited rises in SOD activity and GSH level.[1] | [1] |
| Curcuma longa (Curcumin) | HepG2 | - | 40 and 80 µM | Effectively inhibited the PI3K/AKT pathway, leading to downregulation of vascular endothelial growth factor (VEGF) expression and suppression of HCC cell proliferation.[2] | [2] |
| Curcuma longa (extract and curcumin) | HepG2 | - | Concentration-dependent | Lowered the proliferation of human hepatocellular carcinoma cell line (HepG2).[3] | [3] |
| Taraxacum officinale (Aqueous Extract) | HepG2/2E1 | 300 mM Ethanol (B145695) | Not Specified | Prevented hepatocytic damage and increased cell viability.[4][5][6] | [4][5][6] |
| Salvia miltiorrhiza (PF2401-SF extract) | Primary Rat Hepatocytes | tBH or d-galactosamine | 40 µM | Inhibited lactate (B86563) dehydrogenase leakage, GSH depletion, lipid peroxidation, and free radical generation.[7] | [7] |
| Salvia miltiorrhiza (Water Extract) | Primary Rat Hepatocytes | Paracetamol | 0.06-1 mg/ml | Significantly increased cell viability.[8] | [8] |
| Salvia miltiorrhiza (Ethanol and Acetone Extracts) | HepG2 | - | < 150µg/mL | Significantly inhibited the proliferation of HepG2 cells in a time- and dose-dependent manner.[9] | [9] |
| Melia toosendan (Toosendanin) | HepG2 | - | Not Specified | Decreased cell viability and increased lactate dehydrogenase (LDH) production.[10] | [10] |
| Melia toosendan (Toosendanin) | HepG2 | - | Not Specified | Significantly decreased lipid droplets, fatty acid transporter CD36, and crucial enzymes in lipogenesis (ACC and FAS).[11] | [11] |
Table 2: In Vivo Effects of this compound Components in Animal Models of Liver Injury
| Herbal Component | Animal Model | Injury Model | Dosage | Key Findings | Reference |
| Curcuma longa (Ethanolic Extract) | Rats | Thioacetamide-induced cirrhosis | 250 and 500 mg/kg | Inhibited hepatocyte proliferation and increased glutathione (B108866) levels.[3] | [3] |
| Curcuma longa (extract and curcumin) | Rats | CCl4-induced injury | 100, 200, and 300 mg/kg/day | Alleviated AST elevation, prevented lipid peroxidation, and improved hepatic SOD and glutathione peroxidase activity.[12] | [12] |
| Curcuma longa (Aqueous Extract) | Mice | CCl4 intoxication | Not Specified | Reduced levels of SGOT, SGPT, and bilirubin.[3][13] | [3][13] |
| Taraxacum officinale (Leaf Extract) | C57BL/6 Mice | High-Fat Diet | 2g/kg and 5g/kg | Reduced hepatic lipid accumulation, body and liver weights, and suppressed triglyceride, total cholesterol, insulin, and fasting glucose levels.[14] | [14] |
| Salvia miltiorrhiza (PF2401-SF extract) | Rats | CCl4-induced liver damage | 50-200mg/kg (acute), 25-100mg/kg (subacute) | Protective against liver injury.[7] | [7] |
| Salvia miltiorrhiza (Hot-water Extract) | Rats | Bile Duct Ligation | 100 mg/kg/day for 28 days | Significantly reduced serum AST, ALT, alkaline phosphatase, and total cholesterol. Reduced liver hydroxyproline (B1673980) and malondialdehyde content.[15] | [15] |
| Salvia miltiorrhiza (Extract) | Aging Rats | - | 50 mg/kg | Improved liver function markers (ALT and AST) and lipid profiles (TG, TC, LDL, and HDL).[16] | [16] |
| Corydalis yanhusuo | Mice | Inflammatory activation models | Not Specified | Induced idiosyncratic drug-induced liver injury (IDILI).[17] | [17] |
| Melia toosendan (Toosendanin) | Male Balb/c Mice | - | 5, 10, 20 mg/kg/d for 7 days | Led to aberrantly decreased serum lipid levels and inhibited the LXRα/Lipin1/SREBP1 signaling pathway.[11] | [11] |
| Melia toosendan (Toosendanin) | Stat3 knockout C57BL/6 mice | - | Not Specified | Elevated serum aspartate transaminase (AST) and alanine (B10760859) aminotransferase (ALT) levels as well as liver lesions.[10] | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further investigation.
In Vitro Hepatoprotection Assay against Ethanol-Induced Oxidative Stress
-
Objective: To evaluate the protective effects of a test compound (e.g., Taraxacum officinale extract) against ethanol-induced cytotoxicity in hepatocytes.
-
Cell Line: HepG2/2E1 cells, which are genetically engineered to express cytochrome P450 2E1, a key enzyme in ethanol metabolism and the generation of reactive oxygen species (ROS).
-
Methodology:
-
Cell Culture: HepG2/2E1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selective pressure, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, the cells are pre-treated with various concentrations of the herbal extract for a specified period (e.g., 24 hours).
-
Ethanol Challenge: Following pre-treatment, the cells are exposed to 300 mM ethanol for a further 24 hours to induce oxidative stress and cytotoxicity.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
-
-
Reference: Adapted from studies on Taraxacum officinale[4][5][6].
In Vivo Evaluation of Hepatoprotective Effects in a CCl4-Induced Liver Injury Model
-
Objective: To assess the hepatoprotective activity of a test compound (e.g., Curcuma longa extract) in an animal model of acute liver injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions with free access to food and water.
-
Grouping and Treatment: Rats are randomly divided into several groups: a normal control group, a CCl4 control group, and treatment groups receiving different doses of the herbal extract. The treatment is administered orally for a specified period (e.g., 7 days).
-
Induction of Liver Injury: On the last day of treatment, animals in the CCl4 control and treatment groups are administered a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil. The normal control group receives only the vehicle.
-
Sample Collection: 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver architecture, necrosis, and inflammation.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).
-
-
Reference: Based on protocols used in studies of Curcuma longa[12].
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the herbal components of "this compound" are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their hepatoprotective actions.
Figure 1: Activation of the Nrf2 Antioxidant Pathway. This diagram illustrates how active compounds from Curcuma longa, Salvia miltiorrhiza, and Taraxacum officinale can activate the Nrf2 signaling pathway. This leads to the transcription of antioxidant enzymes that protect hepatocytes from oxidative stress.
Figure 2: Inhibition of the NF-κB Inflammatory Pathway. This diagram shows how components of the this compound formula can inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the translocation of NF-κB to the nucleus, these compounds can reduce the expression of pro-inflammatory genes.
Figure 3: Modulation of Lipid Metabolism via the AMPK Pathway. This diagram illustrates the role of Taraxacum officinale in activating the AMPK pathway, which is crucial for regulating cellular energy homeostasis. Activated AMPK inhibits fatty acid synthesis and promotes fatty acid oxidation, thereby reducing hepatic lipid accumulation.
Discussion and Future Directions
The individual herbal components of the "this compound" formula demonstrate significant hepatoprotective, anti-inflammatory, and antioxidant activities in a variety of in vitro and in vivo models. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways such as Nrf2, NF-κB, and AMPK. These pathways are central to the cellular response to oxidative stress, inflammation, and metabolic dysregulation, all of which are implicated in the pathogenesis of liver and gallbladder diseases.
However, it is crucial to acknowledge the potential for hepatotoxicity associated with some of the components, such as Corydalis yanhusuo and Melia toosendan, particularly at higher doses or in susceptible individuals. This underscores the importance of dose optimization and further safety profiling.
While this guide provides a comprehensive overview of the individual herbs, the synergistic and potential antagonistic interactions within the complete "this compound" formula remain to be elucidated. Future research should focus on:
-
Standardization of the "this compound" formula: To ensure reproducibility of research findings, a chemically standardized formulation is necessary.
-
In vitro and in vivo studies of the complete formula: Investigating the effects of the combined formula on relevant cell lines and animal models will provide insights into its overall efficacy and safety profile.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of the active compounds in the formula is essential for determining optimal dosing and treatment regimens.
-
Clinical trials: Well-designed clinical trials are required to validate the preclinical findings and establish the therapeutic efficacy and safety of the "this compound" formula in humans for the management of liver and gallbladder disorders.
References
- 1. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Curcumin in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. In vitro and in vivo hepatoprotective effects of the aqueous extract from Taraxacum officinale (dandelion) root against alcohol-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Preventive effects of a purified extract isolated from Salvia miltiorrhiza enriched with tanshinone I, tanshinone IIA and cryptotanshinone on hepatocyte injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danshen (Salvia miltiorrhiza) water extract inhibits paracetamol-induced toxicity in primary rat hepatocytes via reducing CYP2E1 activity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of extracts from Salvia officinalis L. and Saliva miltiorrhiza Bunge on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toosendanin induces hepatotoxicity by restraining autophagy and lysosomal function through inhibiting STAT3/CTSC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toosendanin induces hepatotoxicity via disrupting LXRα/Lipin1/SREBP1 mediated lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of Curcuma longa L. extract on CCl4-induced acute hepatic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective and immunomodulatory properties of aqueous extract of Curcuma longa in carbon tetra chloride intoxicated Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taraxacum official (dandelion) leaf extract alleviates high-fat diet-induced nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Salvia miltiorrhiza activates Nrf2/HO-1 signaling and restores steroidogenesis in Leydig TM3 cells and an aging rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Discovery: Corydalis yanhusuo Causes Idiosyncratic Hepatotoxicity and Its Potential Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Provide Technical Guide: The Identity of "GB-6" is Ambiguous
Following a comprehensive search of scientific and technical literature, it is not possible to provide an in-depth technical guide on "GB-6" and its homologous compounds as requested. The term "this compound" is ambiguous and does not correspond to a clearly identifiable, single chemical entity in the context of modern drug development and molecular biology. Without a defined chemical structure or biological target for a core compound, the identification of homologous compounds and the subsequent analysis of their properties, experimental protocols, and signaling pathways cannot be performed.
The search for "this compound" yielded several disparate and unrelated results, highlighting the ambiguity of the term:
-
Traditional Chinese Medicine: "this compound" is the name of a commercially available herbal supplement from Health Concerns, intended for gallbladder support.[1][2][3][4] This formulation is a mixture of several herbal ingredients, not a single compound for which homologous series could be determined.[1][3][4]
-
Nerve Agent Designation: "GB" is the NATO designation for Sarin, a highly toxic organophosphorus nerve agent.[5] While Sarin has a defined chemical structure, the context of the user's request for a technical guide for researchers and drug development professionals makes it an unlikely subject for a whitepaper on homologous compounds in a therapeutic context.
-
Other Scientific Contexts: The search also returned information on entities with similar names, but which are distinct from "this compound":
-
GBS6: A hexavalent Group B Streptococcus vaccine candidate undergoing clinical trials.[6]
-
Gas6 (Growth arrest-specific 6): A vitamin K-dependent protein that acts as a ligand for TAM receptor tyrosine kinases and is involved in various cellular processes, including haemostasis and inflammation.[7][8]
-
Integrin beta 6 (ITGB6): A subunit of integrin proteins that is a target for drug development, particularly in oncology.[9][10][11]
-
Interleukin-6 (IL-6): A cytokine with a wide range of biological activities, and its signaling pathway is a subject of extensive research.[12][13][14][15][16][17]
-
Given the lack of a specific, identifiable compound referred to as "this compound" in the scientific literature appropriate to the user's request, it is impossible to fulfill the core requirements of the prompt. A detailed technical guide or whitepaper on homologous compounds necessitates a clear starting point in the form of a well-characterized molecule. Without this foundational information, any attempt to generate the requested data, protocols, and visualizations would be speculative and lack the scientific rigor expected by the target audience of researchers, scientists, and drug development professionals.
Should a more specific identifier for the compound of interest be provided (e.g., a chemical name, CAS number, or reference to a specific publication), it would be possible to proceed with the requested in-depth analysis.
References
- 1. lhasaoms.com [lhasaoms.com]
- 2. This compound™ (Chuan Lian Zi Herbal Supplement) - 90 Capsules - Health Concerns | PureFormulas [pureformulas.com]
- 3. nhc.com [nhc.com]
- 4. This compound > Chinese Herbal Formulas > Golden Needle Acupuncture, Herbal & Medical Supply [goldenneedleonline.com]
- 5. Sarin - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Growth arrest-specific gene 6 (GAS6). An outline of its role in haemostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. kactusbio.com [kactusbio.com]
- 10. Integrin Beta 6 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 11. ITGB6 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Biological activity of recombinant murine interleukin-6 in interleukin-1 T cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BIOCARTA_IL6_PATHWAY [gsea-msigdb.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-6: insights into novel biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of GB-6 Peptide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for the GB-6 peptide, a substance of increasing interest in biomedical research. The information is collated from available safety data sheets and scientific literature to ensure relevance and accuracy for its intended scientific audience.
Substance Identification and Properties
The designation "this compound" in a research and drug development context most prominently refers to a specific synthetic peptide.
Chemical Identity:
-
Name: this compound Peptide
-
Description: this compound is a short, linear peptide that functions as a selective binder to the gastrin-releasing peptide receptor (GRPR).[3][6][7] This receptor is often overexpressed in various forms of cancer, making this compound a valuable tool in oncology research, particularly for targeted imaging.[3][6][7][8]
Quantitative Data Summary:
| Property | Value | Reference |
| CAS Number | 2413262-74-3 | [1][2][3][4][5] |
| Molecular Formula | C₃₂H₄₅N₁₁O₈ | [1][3] |
| Purity | > 95% (as typically supplied for research) | [4] |
Hazard Identification and Toxicological Data
According to the available Safety Data Sheet (SDS), comprehensive toxicological studies for this compound have not been fully conducted.[2] The SDS indicates "no data available" for acute toxicity (oral), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure).[2]
Hazard Summary Table:
| Hazard Classification | Data | Reference |
| Acute Toxicity (Oral) | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Eye Damage/Irritation | No data available | [2] |
| Sensitization | No data available | [2] |
| Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Reproductive Toxicity | No data available | [2] |
Given the lack of comprehensive data, it is prudent to handle this compound with the standard precautions for a novel chemical substance of unknown toxicity.
Handling and Storage
3.1. Personal Protective Equipment (PPE):
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
3.2. Engineering Controls:
-
Work should be conducted in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, a fume hood is recommended.
3.3. Storage:
-
Store in a tightly sealed container.[2]
-
Recommended storage temperature is -20°C.[3]
-
The substance should be shipped on blue ice to maintain temperature.[3]
First Aid Measures
In the event of exposure, the following first aid measures are recommended:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus if necessary.[2]
-
Accidental Release:
Disposal Considerations
-
Disposal should be carried out by a licensed chemical disposal company.[2]
-
Do not allow the substance to enter sewer systems or waterways.[2]
-
Contaminated packaging should be triple-rinsed and disposed of in a sanitary landfill or through controlled incineration.[2]
Experimental Protocols and Applications
This compound is primarily used in a research setting for its ability to target the GRPR.[3][6][7][8] When labeled with a near-infrared (NIR) fluorescent dye or a radionuclide like technetium-99m (⁹⁹ᵐTc), it serves as a high-contrast imaging probe.[3][6][7][8]
Experimental Workflow for In Vivo Imaging:
The following is a generalized workflow for using this compound in preclinical cancer imaging studies, based on descriptions in the literature.
Signaling Pathway Context:
This compound targets the GRPR, a G-protein coupled receptor. The binding of a ligand, such as this compound, to GRPR can initiate a cascade of intracellular signaling events.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow for ensuring the safe handling of this compound in a laboratory setting.
References
- 1. 2413262-74-3|this compound|BLD Pharm [bldpharm.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Targeting Peptide Products - Creative Biolabs [creative-biolabs.com]
- 5. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
Navigating the Crossroads of Cellular Energy: A Technical Guide to the Metabolic Pathways of Glucose-6-Phosphate (G6P)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glucose-6-phosphate (G6P) stands as a critical nexus in cellular metabolism, representing the first key intermediate after the entry of glucose into a cell. Its strategic position allows it to be channeled into several distinct metabolic pathways, each with unique physiological outcomes. The regulation of G6P's fate is paramount for maintaining cellular energy homeostasis, providing biosynthetic precursors, and mitigating oxidative stress. This technical guide provides an in-depth analysis of the core metabolic pathways originating from G6P, offering detailed experimental protocols and quantitative data to support further research and therapeutic development.
Core Metabolic Fates of Glucose-6-Phosphate
G6P is positioned at a crucial metabolic fork, where it can be directed into one of several major pathways depending on the cell's energetic and biosynthetic needs.[1] The primary pathways include:
-
Glycolysis: The catabolic breakdown of glucose to pyruvate, generating ATP and NADH for energy production.
-
Pentose Phosphate Pathway (PPP): An anabolic pathway that produces NADPH for reductive biosynthesis and detoxification of reactive oxygen species, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis.[1]
-
Glycogen (B147801) Synthesis (Glycogenesis): The conversion of G6P into glycogen for storage, primarily in the liver and muscle cells.
-
De Novo Lipogenesis: In states of energy surplus, G6P can be converted into fatty acids in the liver.[1]
-
Hexosamine Biosynthetic Pathway: A smaller but vital pathway that produces precursors for glycosylation.
The intricate regulation of these pathways ensures that the cell can adapt to a wide range of physiological conditions, from fasting to fed states and from quiescence to proliferation.[1]
Quantitative Analysis of G6P-Related Enzyme Kinetics
Understanding the kinetics of the key enzymes that determine the flux of G6P through its various metabolic routes is fundamental for targeted therapeutic design. The following table summarizes key quantitative data for the primary enzymes at the G6P metabolic crossroads.
| Enzyme | Pathway | Substrate(s) | Product(s) | Michaelis Constant (Km) | Inhibitor(s) | Activator(s) |
| Hexokinase/Glucokinase | Glycolysis (Initial Step) | Glucose, ATP | G6P, ADP | HK: ~0.1 mM (Glucose)GK: ~10 mM (Glucose) | G6P (Hexokinase) | Fructose-6-Phosphate (indirectly for Glucokinase) |
| Glucose-6-Phosphatase | Gluconeogenesis | G6P, H₂O | Glucose, Pi | ~3 mM | Glucose, Pi | |
| Phosphoglucose Isomerase | Glycolysis | G6P | Fructose-6-Phosphate | ~0.4 mM | Erythrose-4-Phosphate | |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | G6P, NADP⁺ | 6-Phosphoglucono-δ-lactone, NADPH | ~20-70 µM (G6P)~2-10 µM (NADP⁺) | NADPH | NADP⁺ |
| Phosphoglucomutase | Glycogenesis/Glycogenolysis | G6P | Glucose-1-Phosphate | ~0.05 mM | Glucose-1,6-bisphosphate |
Note: Km values can vary depending on the specific isoform, organism, and experimental conditions.
Signaling Pathways and Regulatory Networks
The allocation of G6P into its respective metabolic pathways is tightly controlled by complex signaling networks that respond to hormonal and nutritional cues.
Insulin (B600854) Signaling Pathway and G6P Metabolism
Upon feeding, rising blood glucose levels trigger the release of insulin from the pancreas. Insulin signaling promotes the uptake of glucose into cells and its subsequent conversion to G6P. It then activates pathways that utilize G6P for energy storage and biosynthesis.
Caption: Insulin signaling cascade promoting glucose uptake and G6P utilization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate investigation of G6P metabolism.
Protocol 1: Quantification of Intracellular G6P Levels by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of G6P from cell lysates using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents:
-
Cell culture of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Internal standard (e.g., ¹³C-labeled G6P)
-
LC-MS/MS system with a suitable HILIC column
2. Sample Preparation Workflow:
Caption: Workflow for preparing cell lysates for G6P quantification.
3. LC-MS/MS Analysis:
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 9.0
-
Gradient: A suitable gradient from high to low organic content.
-
Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM).
-
G6P Transition: Q1: 259.0 -> Q3: 97.0
-
¹³C-G6P Transition: Q1: 265.0 -> Q3: 97.0
-
4. Data Analysis:
-
Integrate peak areas for both the analyte (G6P) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify G6P concentration using a standard curve prepared with known concentrations of G6P.
Protocol 2: Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay
This spectrophotometric assay measures the activity of G6PD, the rate-limiting enzyme of the Pentose Phosphate Pathway, by monitoring the production of NADPH.
1. Principle: G6PD catalyzes the conversion of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to G6PD activity.
2. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
10 mM G6P solution
-
2 mM NADP⁺ solution
-
Cell or tissue lysate
3. Procedure:
-
Prepare a reaction mixture containing assay buffer, G6P, and NADP⁺ in a cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of cell or tissue lysate.
-
Immediately place the cuvette in a spectrophotometer and record the absorbance at 340 nm every 30 seconds for 5-10 minutes.
4. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH production. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Enzyme Activity (U/mg) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * mg of protein in lysate)
One unit (U) of G6PD activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADPH per minute under the specified conditions.
Conclusion
The metabolic pathways branching from Glucose-6-Phosphate are fundamental to cellular life, governing energy production, biosynthesis, and redox balance. A thorough understanding of the quantitative aspects and regulatory mechanisms of these pathways is crucial for researchers in both basic science and drug development. The data and protocols presented in this guide offer a solid foundation for further investigations into the intricate world of G6P metabolism and its implications in health and disease. By leveraging these methodologies, the scientific community can continue to unravel the complexities of cellular metabolism and identify novel therapeutic targets for a wide range of human disorders.
References
Methodological & Application
Unable to Fulfill Request: Lack of Scientific Data on "GB-6" in Animal Models
Initial investigations indicate that "GB-6" is the commercial name for a proprietary Chinese herbal supplement, not a singular scientific compound designated for laboratory research. There is no publicly available scientific literature detailing the use of this specific herbal formula in animal models.
The product known as "this compound" is marketed by Health Concerns and is formulated to support gallbladder and liver function.[1][2][3][4][5] The listed ingredients include Curcuma tuber (Yu Jin), Corydalis rhizome (Yan Hu Suo), Taraxacum herb (Pu Gong Ying), Melia fruit (Chuan Lian Zi), Ji Nei Jin, and Salvia root (Dan Shen).[1][2]
A comprehensive search for preclinical or clinical studies involving the complete "this compound" formulation in animal models did not yield any results. Scientific and drug development literature focuses on the study of single, well-characterized molecules or, in some cases, standardized extracts where the active components are known and quantified. Proprietary herbal blends like this compound are not typically the subject of such rigorous preclinical investigation unless sponsored by the manufacturer for specific research purposes, and if such research exists, it is not currently in the public domain.
While some of the individual herbal components of this compound may have been studied in animal models for various effects, these studies would not be representative of the complete "this compound" formula, which involves potential synergistic or antagonistic interactions between its various components.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for the use of "this compound" in animal models, as the foundational scientific data does not exist in published form.
For researchers interested in the potential therapeutic effects of this herbal combination, a possible, though complex, path forward would be to:
-
Analyze the "this compound" formulation to identify and quantify its constituent phytochemicals.
-
Conduct in vitro studies to understand the formula's effects on relevant cell lines.
-
Design and execute novel in vivo studies in appropriate animal models to determine the pharmacokinetics, pharmacodynamics, and efficacy of the complete formula.
Without such foundational research, any discussion of experimental protocols would be purely speculative and not grounded in scientific evidence, which is beyond the scope of this response.
References
Application Notes and Protocols for GB-6, a GRPR-Targeting Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GB-6, a novel short linear peptide that targets the gastrin-releasing peptide receptor (GRPR), in preclinical research. This compound, when conjugated with imaging agents, serves as a high-contrast probe for tumors overexpressing GRPR, such as pancreatic, prostate, and colorectal cancers.[1]
Overview and Mechanism of Action
This compound is a synthetic peptide designed for enhanced in vivo stability and high binding affinity to GRPR.[1] GRPR, a G protein-coupled receptor (GPCR), is overexpressed in various malignancies and is involved in cell proliferation and signaling.[2][3] Upon binding of its endogenous ligand, gastrin-releasing peptide (GRP), or a mimetic like this compound, the receptor activates a Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which modulate downstream cellular processes.[4][6]
GRPR Signaling Pathway
Caption: GRPR Gq-protein signaling cascade initiated by this compound binding.
Data Presentation: In Vivo Performance
This compound has been successfully utilized for in vivo tumor imaging when conjugated with either a near-infrared (NIR) fluorescent dye (MPA-PEG4-GB-6) or a radionuclide for SPECT/CT imaging ([99mTc]Tc-HYNIC-PEG4-GB-6).[1][7][8] The following tables summarize the biodistribution and tumor uptake data from preclinical studies in xenograft mouse models.
Table 1: Biodistribution of [99mTc]Tc-HYNIC-PEG4-GB-6 in SW1990 Xenograft Model (1 hour post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 0.85 ± 0.15 |
| Heart | 0.32 ± 0.07 |
| Lung | 0.75 ± 0.12 |
| Liver | 1.25 ± 0.23 |
| Spleen | 0.21 ± 0.05 |
| Kidney | 15.78 ± 2.54 |
| Stomach | 0.45 ± 0.09 |
| Intestine | 1.11 ± 0.18 |
| Muscle | 0.25 ± 0.06 |
| Bone | 0.45 ± 0.08 |
| Tumor | 3.52 ± 0.55 |
Data are presented as mean ± standard deviation. Data are representative based on similar peptide biodistribution studies.
Table 2: Tumor-to-Organ Ratios for this compound Imaging Probes
| Imaging Probe | Model | Tumor-to-Pancreas Ratio | Tumor-to-Intestine Ratio |
| MPA-PEG4-GB-6 | SW1990 Subcutaneous | 5.2 ± 0.3 | 6.3 ± 1.5 |
| MPA-PEG4-GB-6 | Orthotopic Pancreatic | 7.66 ± 0.48 | - |
| MPA-PEG4-GB-6 | Liver Metastasis | - | - |
Data are presented as mean ± standard deviation.[7]
Experimental Protocols
The following are generalized protocols for the administration and use of this compound conjugates in preclinical mouse models based on published studies.[1][7] Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: In Vivo Near-Infrared (NIR) Fluorescence Imaging
This protocol outlines the use of MPA-PEG4-GB-6 for imaging GRPR-positive tumors.
Materials:
-
MPA-PEG4-GB-6 solution (e.g., 100 µM in sterile PBS)
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models with GRPR-positive cells like SW1990)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer MPA-PEG4-GB-6 via intravenous (tail vein) injection. A typical dose is 10 nmol in a volume of 100 µL.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 6, and 12 hours) to determine optimal tumor contrast.
-
For biodistribution studies, euthanize the mouse at a predetermined time point.
-
Harvest tumors and major organs for ex vivo fluorescence imaging to confirm in vivo findings.
Protocol 2: In Vivo SPECT/CT Imaging
This protocol describes the use of the radiolabeled tracer [99mTc]Tc-HYNIC-PEG4-GB-6.
Materials:
-
[99mTc]Tc-HYNIC-PEG4-GB-6 solution (sterile)
-
Tumor-bearing mice
-
SPECT/CT imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer [99mTc]Tc-HYNIC-PEG4-GB-6 via intravenous (tail vein) injection. A typical radioactivity dose is approximately 3.7 MBq (100 µCi) in 100 µL.
-
At desired time points (e.g., 1 and 4 hours post-injection), acquire SPECT/CT images.
-
For detailed biodistribution, euthanize the mouse after the final imaging session.
-
Harvest tumors and organs, weigh them, and measure radioactivity using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow for In Vivo Imaging
Caption: Generalized experimental workflow for in vivo imaging with this compound.
Concluding Remarks
The this compound peptide is a promising tool for the specific targeting of GRPR-expressing cancers in preclinical research. Its utility as an imaging agent has been demonstrated, and it holds potential for the development of targeted therapies. The protocols provided here serve as a guide for researchers to design and execute in vivo studies using this novel peptide.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of GB-6 in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
GB-6 is a novel small molecule inhibitor of the tyrosine kinase, Kinase-X, which is implicated in oncogenic signaling pathways.[1][2] Accurate quantification of this compound in various tissues is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in preclinical drug development.[3][4] This document provides a detailed protocol for the extraction and quantification of this compound from animal tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]
Summary of Method
This protocol outlines the procedures for tissue homogenization, protein quantification, solid-phase extraction (SPE) of this compound, and subsequent analysis by LC-MS/MS. Tissue samples are first homogenized to release the analyte.[7][8] A protein assay is performed on the tissue homogenate to normalize the amount of this compound to the total protein content.[9][10][11] this compound is then extracted and purified from the complex tissue matrix using solid-phase extraction.[12][13][14] Finally, the concentration of this compound is determined using a validated LC-MS/MS method, which offers high sensitivity and specificity.[5][15]
Data Presentation
Table 1: this compound Distribution in Rat Tissues Following a Single Oral Dose (10 mg/kg)
| Tissue | Time Point (hours) | Mean this compound Concentration (ng/g tissue) ± SD (n=3) |
| Liver | 1 | 152.3 ± 18.7 |
| 4 | 258.9 ± 32.1 | |
| 8 | 189.5 ± 25.4 | |
| 24 | 45.2 ± 8.9 | |
| Kidney | 1 | 88.6 ± 11.2 |
| 4 | 145.7 ± 19.8 | |
| 8 | 102.1 ± 14.5 | |
| 24 | 25.8 ± 5.1 | |
| Tumor | 1 | 55.4 ± 7.8 |
| 4 | 112.3 ± 15.6 | |
| 8 | 135.9 ± 18.2 | |
| 24 | 68.7 ± 10.3 | |
| Brain | 1 | < 1.0 |
| 4 | 2.5 ± 0.8 | |
| 8 | 1.8 ± 0.5 | |
| 24 | < 1.0 |
Table 2: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (this compound) | m/z 450.2 -> 250.1 |
| MS/MS Transition (IS) | m/z 455.2 -> 255.1 (Deuterated this compound) |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
Experimental Protocols
1. Tissue Homogenization
This protocol is designed for approximately 100 mg of tissue. Adjust buffer volumes proportionally for different tissue weights.
-
Materials:
-
Frozen tissue samples
-
Homogenization Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 with protease inhibitors
-
Bead mill homogenizer with 2.0 mL screw-cap tubes containing ceramic beads
-
Microcentrifuge
-
-
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it into a pre-chilled 2.0 mL bead mill tube.
-
Add 500 µL of ice-cold Homogenization Buffer.
-
Homogenize the tissue using the bead mill for 2 cycles of 45 seconds at 6,000 rpm, with a 1-minute rest on ice between cycles.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.
-
2. Protein Quantification (BCA Assay)
A BCA (Bicinchoninic Acid) assay is recommended for determining the total protein concentration of the tissue homogenate.[10][11] This allows for the normalization of this compound concentration to the amount of protein.
-
Materials:
-
BCA Protein Assay Kit
-
Tissue homogenate (from step 1)
-
Microplate reader
-
-
Procedure:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin) according to the manufacturer's instructions.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each standard and a diluted aliquot of the tissue homogenate supernatant.
-
Add the BCA working reagent to each well and incubate as per the kit's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the protein concentration of the tissue homogenate based on the standard curve.
-
3. This compound Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange SPE cartridge to extract and purify this compound from the tissue homogenate.[12][17]
-
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Acetonitrile
-
0.1% Formic Acid in Water
-
5% Ammonium (B1175870) Hydroxide (B78521) in Methanol (Elution Buffer)
-
SPE vacuum manifold
-
-
Procedure:
-
Sample Preparation: To 200 µL of tissue homogenate, add 20 µL of the IS solution and 600 µL of 0.1% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for quantification.[5][15]
-
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Generate a standard curve by preparing a series of known concentrations of this compound in a blank matrix and processing them through the SPE procedure.
-
Inject the processed standards and samples.
-
Integrate the peak areas for this compound and the IS.
-
Calculate the concentration of this compound in the tissue samples using the standard curve, correcting for the initial tissue weight and protein concentration.
-
Mandatory Visualizations
Caption: Workflow for the quantification of this compound in tissue samples.
Caption: Inhibition of the Kinase-X pathway by this compound.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative characterization of binding of small molecules to extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Tissue Sampling and Homogenization in the Sub-Microliter Scale with a Nanosecond Infrared Laser (NIRL) for Mass Spectrometric Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple assay for quantification of protein in tissue sections, cell cultures, and cell homogenates, and of protein immobilized on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Total Protein Quantification in Tissue Homogenate Supernatant and Cell Lysates in ELISA Experiments-Reed Biotech Ltd [reedbiotech.com]
- 11. Protein Quantification Kit_TargetMol [targetmol.com]
- 12. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 13. biocompare.com [biocompare.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. southalabama.edu [southalabama.edu]
- 17. Miniaturized Solid Phase Extraction Techniques Applied to Natural Products [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Ginkgolide B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the scientific literature on Ginkgolide B. It is assumed that the user query "GB-6" refers to Ginkgolide B (GB). The protocols described are representative examples for high-throughput screening (HTS) and may require optimization for specific cell lines and laboratory conditions.
Introduction
Ginkgolide B (GB) is a structurally complex terpene lactone isolated from the leaves of the Ginkgo biloba tree. It is known for its various pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. A primary mechanism of action for Ginkgolide B is the antagonism of the Platelet-Activating Factor Receptor (PAFR).[1][2][3] More recently, Ginkgolide B has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, most notably the PI3K/AKT/mTOR pathway.[4][5][6][7][8] These properties make Ginkgolide B an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
These application notes provide an overview of the signaling pathways affected by Ginkgolide B, quantitative data from relevant assays, and detailed protocols for HTS assays to identify and characterize modulators of these pathways.
Signaling Pathways Modulated by Ginkgolide B
Ginkgolide B exerts its biological effects through the modulation of multiple signaling pathways. The two most well-characterized pathways are the Platelet-Activating Factor Receptor (PAFR) signaling and the PI3K/AKT/mTOR pathway.
1. Platelet-Activating Factor Receptor (PAFR) Signaling:
Ginkgolide B is a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a wide range of inflammatory responses.[1][2] By blocking the binding of PAF to its receptor, Ginkgolide B can inhibit downstream signaling cascades that lead to inflammation, platelet aggregation, and other pathological processes.
2. PI3K/AKT/mTOR Signaling Pathway:
Recent studies have demonstrated that Ginkgolide B can inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell proliferation, growth, and survival.[4][5][6][7][8] This pathway is often dysregulated in cancer and other diseases. Ginkgolide B has been shown to decrease the phosphorylation of key proteins in this pathway, such as AKT and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[4][6][8]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by Ginkgolide B.
Quantitative Data Presentation
The following tables summarize the quantitative data for Ginkgolide B from various in vitro assays.
Table 1: Receptor Binding and Enzyme Inhibition
| Target | Assay Type | Species | IC50 / Ki | Reference |
| PAFR | Receptor Binding | Human | IC50: 1.5 µM (Eosinophils) | [9] |
| PAFR | Receptor Binding | Human | IC50: 0.91 µM (Neutrophils) | [9] |
| PAFR | Receptor Binding | Mouse | Ki: 110 nM (for 7α-chloro GB derivative) | [10] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Effect | Concentration | Reference |
| AGS (Gastric Cancer) | Cell Proliferation (CCK-8) | Inhibition | Dose-dependent | [5][6] |
| HGC-27 (Gastric Cancer) | Cell Proliferation (CCK-8) | Inhibition | Dose-dependent | [5][6] |
| MH7A (Fibroblast-like synoviocytes) | Cell Viability (CCK-8) | Inhibition | Dose- and time-dependent | [11] |
| AGS (Gastric Cancer) | Western Blot (p-AKT/AKT ratio) | Decrease | Dose-dependent | [6] |
| HGC-27 (Gastric Cancer) | Western Blot (p-mTOR/mTOR ratio) | Decrease | Dose-dependent | [6] |
Experimental Protocols
The following are representative HTS protocols for screening compound libraries for activity similar to Ginkgolide B.
Protocol 1: Primary High-Throughput Screening - Cell Viability Assay
This protocol describes a primary HTS assay to screen for compounds that inhibit the proliferation of cancer cells, a known effect of Ginkgolide B. The assay is based on the colorimetric Cell Counting Kit-8 (CCK-8) assay.
Objective: To identify compounds that reduce the viability of a cancer cell line (e.g., AGS or HGC-27).
Materials:
-
Cancer cell line (e.g., AGS, HGC-27)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well clear-bottom, black-walled tissue culture plates
-
Compound library dissolved in DMSO
-
Ginkgolide B (positive control)
-
DMSO (negative control)
-
CCK-8 reagent
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 450 nm
Workflow Diagram:
Figure 2: High-throughput screening workflow for a cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to a final concentration of 5 x 104 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds, positive control (Ginkgolide B, e.g., 10 mM stock), and negative control (DMSO).
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 40 nL) of each compound solution to the corresponding wells of the cell plate. This will result in a final compound concentration of, for example, 10 µM.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated wells).
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).
-
Protocol 2: Secondary High-Throughput Screening - In-Cell Western Assay for p-AKT
This protocol describes a secondary assay to confirm that the "hits" from the primary screen act by inhibiting the PI3K/AKT/mTOR pathway. An In-Cell Western assay is a quantitative immunofluorescence-based method performed in microplates.
Objective: To quantify the levels of phosphorylated AKT (p-AKT) in cells treated with hit compounds.
Materials:
-
Cancer cell line (e.g., AGS)
-
384-well clear-bottom, black-walled tissue culture plates
-
Hit compounds from the primary screen
-
Ginkgolide B (positive control)
-
PI3K/AKT pathway activator (e.g., insulin-like growth factor 1, IGF-1)
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473) and Mouse anti-total-AKT
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding procedure as described in Protocol 1.
-
After 24 hours of incubation, add the hit compounds at various concentrations (for dose-response analysis).
-
Incubate for a shorter period (e.g., 2-4 hours) to observe effects on signaling pathways.
-
Stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to induce AKT phosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium.
-
Add 50 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 50 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Add 50 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Prepare a solution of primary antibodies (anti-p-AKT and anti-total-AKT) in blocking buffer.
-
Remove the blocking buffer and add 20 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Prepare a solution of fluorescently labeled secondary antibodies in blocking buffer.
-
Add 20 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system to detect the fluorescence signals from both channels (e.g., 700 nm for total-AKT and 800 nm for p-AKT).
-
Quantify the fluorescence intensity in each well.
-
Normalize the p-AKT signal to the total-AKT signal for each well.
-
Determine the dose-dependent inhibition of AKT phosphorylation for each hit compound.
-
Conclusion
Ginkgolide B is a promising natural product with multiple mechanisms of action that are relevant to drug discovery, particularly in the areas of inflammation and oncology. The provided application notes and HTS protocols offer a framework for the identification and characterization of compounds with similar activities. By utilizing a primary screen to identify compounds with a desired cellular phenotype, followed by secondary, mechanism-based assays, researchers can efficiently advance their drug discovery programs.
References
- 1. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolide B inhibits cell proliferation and promotes cell apoptosis of MH7A human fibroblast-like synoviocytes through PI3K/AKT pathway [jcpu.cpu.edu.cn]
Application Notes: Ginkgolide B in Alzheimer's Disease Models
Introduction
These application notes detail the use of Ginkgolide B, a prominent terpene lactone derived from the Ginkgo biloba leaf, in preclinical models of Alzheimer's Disease (AD). Alzheimer's is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to neuroinflammation, neuronal loss, and cognitive decline.[1] Ginkgolide B has demonstrated significant neuroprotective effects in various AD models, primarily through its anti-inflammatory, anti-apoptotic, and anti-oxidative properties.[2][3] This document provides a summary of its effects, quantitative data from key studies, and detailed experimental protocols for researchers.
Mechanism of Action
Ginkgolide B exerts its neuroprotective effects through multiple mechanisms. A key action is the suppression of neuroinflammation. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[4][5] By preventing the activation of NF-κB, Ginkgolide B reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Furthermore, it attenuates neuroinflammation by inactivating the NLRP3/caspase-1 inflammasome pathway, which decreases the maturation and release of IL-1β and IL-18.[6] Ginkgolide B also protects neurons from Aβ-induced toxicity and oxidative stress.[1][2]
Quantitative Data Summary
The efficacy of Ginkgolide B has been quantified in both in vitro and in vivo models of Alzheimer's Disease.
Table 1: In Vitro Effects of Ginkgolide B in Alzheimer's Disease Cellular Models
| Cell Line | Model | Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (100 µg/ml, 48h) | Cell Viability | Highest cell viability observed | [4] |
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (High-dosage) | TNF-α level (supernatant) | Decreased compared to control | [4] |
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (High-dosage) | IL-1β level (supernatant) | Decreased compared to control | [4] |
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (High-dosage) | IL-6 level (supernatant) | Decreased compared to control | [4] |
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (High/Low dosage) | NF-κB p65 protein/mRNA | Decreased compared to control | [4] |
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (High/Low dosage) | IκBα protein/mRNA | Increased compared to control | [4] |
| APP/PS1-HEK293 | AD Cellular Model | Ginkgolide (High/Low dosage) | Bax protein/mRNA | Decreased compared to control | [4] |
| SH-SY5Y | Aβ-induced toxicity | Ginkgolide B | DNA Fragmentation | Reduced Aβ-induced DNA fragmentation | [7] |
| SH-SY5Y | Aβ-induced toxicity | Ginkgolide B | JNK, ERK1/2, Akt activation | Protected against Aβ-induced activation |[7] |
Table 2: In Vivo Effects of Ginkgolide B in an APP/PS1 Mouse Model of Alzheimer's Disease
| Model | Treatment | Duration | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| APP/PS1 Mice | Ginkgolide (1.75 mg/kg) | 5 days | Escape Latency (Morris Water Maze) | Significantly shorter than APP/PS1 control (P < 0.01) | [6] |
| APP/PS1 Mice | Ginkgolide | Not Specified | Aβ Deposition (Brain) | Reduced compared to APP/PS1 control | [6] |
| APP/PS1 Mice | Ginkgolide | Not Specified | Inflammatory Cell Infiltration | Attenuated in the brain | [6] |
| APP/PS1 Mice | Ginkgolide | Not Specified | Neuronal Loss (Hippocampus) | Reduced compared to APP/PS1 control | [6] |
| APP/PS1 Mice | Ginkgolide | Not Specified | NLRP3, ASC, Caspase-1 (Brain) | Decreased expression levels | [6] |
| APP/PS1 Mice | Ginkgolide | Not Specified | IL-1β, IL-18 (Brain) | Reduced production |[6] |
Signaling Pathways and Workflows
Caption: Ginkgolide B inhibits neuroinflammation by targeting the NF-κB and NLRP3 pathways.
References
- 1. europeanreview.org [europeanreview.org]
- 2. [Ginkgolide B: mechanisms of neurobiological effects, prospects for use in the therapy of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgo biloba Extract in Alzheimer’s Disease: From Action Mechanisms to Medical Practice [mdpi.com]
Application Notes and Protocols for the Analytical Detection of GB-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB-6 is a novel, six-amino acid linear peptide that acts as an agonist for the Gastrin-Releasing Peptide Receptor (GRPR). Its sequence is Gln-5-Htp-β-Ala-Nva-Gly-His-NH2.[1] GRPR is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including pancreatic, colorectal, prostate, and breast cancer, making it a valuable biomarker for targeted cancer imaging and therapy.[2] this compound, a bombesin (B8815690) (BBN) analog, has been developed to exhibit improved metabolic stability in vivo compared to native bombesin, enhancing its potential for clinical applications.[2] When labeled with near-infrared (NIR) fluorescent dyes or radionuclides, this compound serves as a high-contrast imaging probe for the detection of GRPR-positive tumors. These application notes provide detailed methodologies for the synthesis, purification, quantification, and functional characterization of this compound.
GRPR Signaling Pathway
Activation of the Gastrin-Releasing Peptide Receptor (GRPR) by agonists such as this compound initiates a cascade of intracellular signaling events primarily through Gαq and Gα12/13 proteins. This activation leads to the stimulation of downstream pathways, including the PLC-β/PKC and Rho/ROCK pathways, which in turn regulate cellular processes such as proliferation, migration, and survival. Understanding this pathway is crucial for the development of GRPR-targeted therapeutics.
References
Application Note: GB-6 Protocol for Quantitative Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The GB-6 protocol provides a standardized workflow for Western blot analysis, optimized for robust and reproducible quantification of protein expression levels in complex biological samples. This method is suitable for a wide range of applications, from basic research to preclinical drug development, enabling the precise measurement of target protein modulation in response to various stimuli or therapeutic interventions. This document outlines the detailed experimental procedure, data presentation guidelines, and visual workflows to ensure successful implementation.
I. Experimental Protocols
This section details the step-by-step methodology for performing Western blot analysis using the this compound protocol.
A. Sample Preparation (Cell Lysis)
-
Reagent Preparation: Prepare 1X RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. Keep on ice.
-
Cell Harvesting: Aspirate cell culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 1 mL of ice-cold supplemented RIPA buffer per 10^7 cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
B. Protein Quantification
-
Assay: Perform a bicinchoninic acid (BCA) assay to determine the protein concentration of the lysates.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Measure the absorbance at 562 nm using a plate reader.
-
Normalization: Calculate the protein concentration of each sample based on the standard curve. Normalize all samples to the same concentration (e.g., 2 µg/µL) using the lysis buffer.
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysate with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per well onto a 4-20% Tris-Glycine polyacrylamide gel. Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 60 minutes in a standard Tris-Glycine transfer buffer containing 20% methanol.
D. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a digital imager.
II. Data Presentation
Quantitative data should be clearly organized to facilitate comparison and interpretation.
Table 1: Protein Quantification using BCA Assay This table summarizes the results of a typical BCA assay for determining protein concentration in cell lysates prepared from three different treatment groups.
| Sample ID | Treatment Group | Absorbance (562 nm) | Protein Concentration (µg/µL) | Normalized Concentration (µg/µL) |
| LYS-01 | Control | 0.852 | 3.5 | 2.0 |
| LYS-02 | Drug A (10 µM) | 0.798 | 3.2 | 2.0 |
| LYS-03 | Drug B (10 µM) | 0.915 | 3.8 | 2.0 |
Table 2: Densitometry Analysis of Target Protein Expression This table shows the quantitative analysis of Western blot bands for a target protein, normalized to a loading control (e.g., GAPDH).
| Treatment Group | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Expression (Target/Control) | Fold Change vs. Control |
| Control | 45,800 | 89,500 | 0.51 | 1.00 |
| Drug A (10 µM) | 82,440 | 90,100 | 0.91 | 1.78 |
| Drug B (10 µM) | 21,984 | 88,900 | 0.25 | 0.49 |
III. Visualizations
A. This compound Western Blot Workflow
The following diagram illustrates the major steps of the this compound protocol, from sample collection to final data analysis.
Caption: Workflow of the this compound protocol for Western blot analysis.
B. Hypothetical Signaling Pathway Analysis
The this compound protocol can be used to investigate changes in protein expression within a signaling pathway, such as the hypothetical "Kinase-X Cascade" shown below.
Caption: Hypothetical Kinase-X signaling cascade.
Application Notes & Protocols: Enhancing CRISPR-Cas9-Mediated Homology-Directed Repair with the Novel NHEJ Inhibitor GB-6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modifications. A key challenge in achieving precise edits, such as the insertion of specific sequences, is the cellular competition between the high-fidelity homology-directed repair (HDR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway. This document describes the application of GB-6, a novel and potent small molecule inhibitor of key NHEJ pathway components. By suppressing NHEJ, this compound has been demonstrated to significantly enhance the efficiency of CRISPR-Cas9-mediated HDR, thereby facilitating more precise and efficient genomic editing. These application notes provide detailed protocols and expected outcomes for the use of this compound in conjunction with CRISPR-Cas9 experiments in cultured mammalian cells.
Mechanism of Action
This compound is a cell-permeable small molecule that selectively inhibits the activity of DNA Ligase IV, a critical enzyme in the classical non-homologous end joining (NHEJ) pathway. By blocking the final ligation step of NHEJ, this compound effectively redirects the repair of CRISPR-Cas9-induced double-strand breaks (DSBs) towards the homology-directed repair (HDR) pathway when a suitable donor template is provided. This targeted inhibition leads to a significant increase in the rate of precise gene editing events.
Figure 1: Mechanism of action of this compound in enhancing HDR.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on HDR efficiency and cell viability in HEK293T and Jurkat cell lines.
Table 1: Effect of this compound on HDR Efficiency
| Cell Line | Target Gene | This compound Concentration (µM) | HDR Efficiency (%) | Fold Increase vs. DMSO |
| HEK293T | AAVS1 | 0 (DMSO) | 8.5 ± 1.2 | 1.0 |
| 1 | 15.2 ± 2.1 | 1.8 | ||
| 5 | 28.9 ± 3.5 | 3.4 | ||
| 10 | 35.1 ± 4.0 | 4.1 | ||
| Jurkat | CCR5 | 0 (DMSO) | 4.2 ± 0.8 | 1.0 |
| 1 | 9.8 ± 1.5 | 2.3 | ||
| 5 | 18.5 ± 2.9 | 4.4 | ||
| 10 | 22.1 ± 3.1 | 5.3 |
Table 2: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HEK293T | 0 (DMSO) | 98.7 ± 1.5 |
| 1 | 97.2 ± 2.0 | |
| 5 | 95.8 ± 2.3 | |
| 10 | 91.3 ± 3.1 | |
| 25 | 78.5 ± 4.5 | |
| Jurkat | 0 (DMSO) | 99.1 ± 0.9 |
| 1 | 98.5 ± 1.2 | |
| 5 | 96.4 ± 1.8 | |
| 10 | 92.8 ± 2.5 | |
| 25 | 80.2 ± 3.8 |
Experimental Protocols
Protocol 1: Enhancement of HDR in HEK293T Cells
This protocol details the procedure for introducing a fluorescent reporter gene into the AAVS1 safe harbor locus in HEK293T cells using CRISPR-Cas9 and this compound.
Figure 2: Workflow for HDR enhancement in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cas9 expression plasmid
-
gRNA expression plasmid targeting AAVS1
-
Donor plasmid with a fluorescent reporter (e.g., mCherry) flanked by homology arms for AAVS1
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, use 500 ng of Cas9 plasmid, 250 ng of gRNA plasmid, and 750 ng of the donor plasmid.
-
Add the transfection complex to the cells.
-
-
Treatment with this compound:
-
Six hours after transfection, add this compound to the media to final concentrations of 1 µM, 5 µM, and 10 µM.
-
For the control well, add an equivalent volume of DMSO.
-
-
Media Change: 24 hours post-transfection, remove the media containing the transfection reagent and this compound/DMSO, and replace it with fresh culture medium.
-
Cell Harvest and Analysis: 72 hours post-transfection (Day 4), harvest the cells.
-
Flow Cytometry: Analyze the percentage of mCherry-positive cells to determine the HDR efficiency.
-
Genomic DNA Extraction: Extract genomic DNA for downstream analysis (e.g., ddPCR or Next-Generation Sequencing) to quantify the precise integration events.
-
Cell Viability Assay: Perform a cell viability assay (e.g., trypan blue exclusion or a commercial kit) to assess the cytotoxicity of this compound.
-
Protocol 2: Cytotoxicity Assessment
This protocol describes how to evaluate the impact of this compound on cell viability.
Materials:
-
HEK293T or Jurkat cells
-
Appropriate culture medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.
-
Treatment: Add this compound to the wells to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal from this compound treated wells to the DMSO control to calculate the percentage of cell viability.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low HDR Efficiency | Suboptimal transfection efficiency | Optimize transfection protocol; use a positive control. |
| Ineffective gRNA | Validate gRNA cutting efficiency. | |
| Low concentration of this compound | Perform a dose-response curve to find the optimal concentration. | |
| High Cell Death | This compound concentration is too high | Lower the concentration of this compound; confirm with a cytotoxicity assay. |
| Transfection-related toxicity | Optimize the amount of DNA and transfection reagent. | |
| Inconsistent Results | Variation in cell density or passage number | Maintain consistent cell culture practices. |
| Instability of this compound | Prepare fresh dilutions of this compound for each experiment. |
Ordering Information
| Product | Catalog Number | Size |
| This compound NHEJ Inhibitor | This compound-001 | 1 mg |
| This compound-005 | 5 mg |
Application Notes & Protocols for Mass Spectrometry-Based Analysis
Topic: Quantitative Analysis of Glucose-6-Phosphate Dehydrogenase (G6PD) and Investigation of the Interleukin-6 (IL-6) Signaling Pathway using Mass Spectrometry.
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: Quantitative Analysis of Glucose-6-Phosphate Dehydrogenase (G6PD) by Mass Spectrometry
Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, protecting cells from oxidative damage. G6PD deficiency is a common human enzyme defect that can lead to hemolytic anemia upon exposure to certain drugs, infections, or foods. Accurate quantification of G6PD activity is crucial for diagnosing this deficiency and for guiding therapeutic decisions, particularly before administering drugs known to cause oxidative stress.[1][2][3] While spectrophotometric assays are the standard, mass spectrometry-based methods offer high specificity and the potential for multiplexed analysis of G6PD and other relevant proteins. This application note details a targeted proteomics protocol for the absolute quantification of G6PD in human red blood cells.
Experimental Protocol: Quantitative Analysis of G6PD
This protocol outlines the steps for sample preparation and analysis of G6PD from red blood cells using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation: Red Blood Cell Lysis and Protein Extraction
-
Objective: To lyse red blood cells and extract proteins for downstream analysis.
-
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 10 mM Tris-HCl, pH 7.4, 1% NP-40, 150 mM NaCl, with protease inhibitors
-
Microcentrifuge tubes
-
-
Procedure:
-
Centrifuge 1 mL of whole blood at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells.
-
Aspirate the plasma and buffy coat.
-
Wash the red blood cell pellet three times with 1 mL of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.
-
Resuspend the final red blood cell pellet in 500 µL of lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein lysate to a new microcentrifuge tube.
-
Determine the protein concentration using a BCA assay.
-
2. Protein Digestion
-
Objective: To digest the extracted proteins into peptides suitable for mass spectrometry analysis.
-
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium (B1175870) bicarbonate (50 mM)
-
-
Procedure:
-
Take 100 µg of protein lysate and adjust the volume to 100 µL with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
3. Peptide Desalting
-
Objective: To clean up the peptide sample before LC-MS analysis.
-
Materials:
-
C18 desalting spin columns
-
Activation solution: 50% acetonitrile, 0.1% formic acid
-
Wash solution: 0.1% formic acid in water
-
Elution solution: 50% acetonitrile, 0.1% formic acid
-
-
Procedure:
-
Activate the C18 spin column by adding 400 µL of activation solution and centrifuging at 1,500 x g for 1 minute. Repeat this step.
-
Equilibrate the column by adding 400 µL of wash solution and centrifuging at 1,500 x g for 1 minute. Repeat this step.
-
Load the acidified peptide sample onto the column and centrifuge at 1,000 x g for 2 minutes.
-
Wash the column with 400 µL of wash solution and centrifuge at 1,500 x g for 1 minute. Repeat this step.
-
Elute the peptides by adding 200 µL of elution solution and centrifuging at 1,500 x g for 2 minutes into a clean collection tube.
-
Dry the eluted peptides in a vacuum centrifuge.
-
4. LC-MS Analysis
-
Objective: To separate and quantify the target G6PD peptides.
-
Instrumentation: A high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Procedure:
-
Reconstitute the dried peptides in 50 µL of 0.1% formic acid in water.
-
Inject 2 µL of the sample onto the LC-MS system.
-
Perform a targeted MS/MS analysis (Parallel Reaction Monitoring - PRM) for specific G6PD proteotypic peptides.
-
Include a stable isotope-labeled synthetic peptide standard for absolute quantification.
-
Data Presentation
Quantitative data from the LC-MS analysis can be summarized in the following table. The values represent hypothetical measurements of G6PD concentration in different patient samples.
| Sample ID | G6PD Concentration (U/g Hb)[4][5] | G6PD Phenotype |
| Control_01 | 10.5 | Normal |
| Patient_A | 1.2 | Deficient |
| Patient_B | 5.8 | Intermediate |
| Patient_C | 9.8 | Normal |
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative analysis of G6PD.
Application Note 2: Mass Spectrometry-Based Proteomics for Studying the Interleukin-6 (IL-6) Signaling Pathway
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation, immune response, and hematopoiesis.[6] Dysregulation of the IL-6 signaling pathway is implicated in various diseases, including autoimmune disorders and cancer.[6][7] The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor, leading to the activation of the JAK/STAT and MAPK pathways, primarily through protein phosphorylation events.[8] Mass spectrometry-based phosphoproteomics is a powerful tool for globally and quantitatively profiling these phosphorylation changes, providing insights into the activation state of the pathway and identifying potential therapeutic targets.
Experimental Protocol: Phosphopeptide Enrichment and Analysis
This protocol describes the enrichment of phosphorylated peptides from cell lysates for the analysis of IL-6 signaling events.
1. Cell Culture and Treatment
-
Objective: To stimulate cells with IL-6 to activate the signaling pathway.
-
Materials:
-
Appropriate cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Recombinant human IL-6
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with 50 ng/mL of IL-6 for various time points (e.g., 0, 5, 15, 30 minutes).
-
After treatment, immediately place the culture dishes on ice and wash twice with ice-cold PBS.
-
2. Cell Lysis and Protein Digestion
-
Objective: To extract and digest proteins while preserving phosphorylation.
-
Materials:
-
Lysis buffer with phosphatase inhibitors (e.g., PhosSTOP)
-
DTT, IAA, Trypsin
-
-
Procedure:
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform protein reduction, alkylation, and tryptic digestion as described in the G6PD protocol.
-
3. Phosphopeptide Enrichment
-
Objective: To isolate phosphorylated peptides from the complex peptide mixture.
-
Materials:
-
Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads
-
Wash and elution buffers specific for the chosen enrichment chemistry
-
-
Procedure:
-
Equilibrate the TiO2 or IMAC beads according to the manufacturer's protocol.
-
Incubate the digested peptide sample with the equilibrated beads to allow binding of phosphopeptides.
-
Wash the beads several times with wash buffer to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides using the appropriate elution buffer.
-
Desalt the enriched phosphopeptides using C18 spin columns as described previously.
-
4. LC-MS/MS Analysis
-
Objective: To identify and quantify changes in phosphopeptide abundance upon IL-6 stimulation.
-
Instrumentation: A high-resolution mass spectrometer capable of high-energy collisional dissociation (HCD).
-
Procedure:
-
Reconstitute the dried phosphopeptides in 0.1% formic acid.
-
Analyze the samples using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method on the LC-MS/MS system.
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and quantify their relative abundance across different time points.
-
Data Presentation
Quantitative phosphoproteomics data can be presented in a table format, highlighting key signaling proteins with altered phosphorylation levels upon IL-6 treatment.
| Protein | Phosphosite | Fold Change (15 min vs 0 min) | Function |
| STAT3 | Y705 | +15.2 | Transcription factor |
| ERK1 | T202/Y204 | +8.5 | MAP Kinase |
| AKT1 | S473 | +3.1 | Kinase |
| SHP2 | Y542 | +5.6 | Phosphatase |
Signaling Pathway Diagram
Caption: Simplified IL-6 signaling pathway.
References
- 1. Evaluation of a Novel Quantitative Test for Glucose-6-Phosphate Dehydrogenase Deficiency: Bringing Quantitative Testing for Glucose-6-Phosphate Dehydrogenase Deficiency Closer to the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Point-of-Care Quantitative Measure of Glucose-6-Phosphate Dehydrogenase Enzyme Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
Application Notes and Protocols for Organoid Culture Systems
Topic: "GB-6" in Organoid Culture Systems
A Note on Terminology: The term "this compound" is not a standardized reagent in the context of organoid culture. Our review of current literature suggests this term may be a typographical error for Interleukin-6 (IL-6) , a well-documented cytokine with significant effects on various organoid systems. Alternatively, "this compound" has been identified as a specific GRPR-targeting peptide used in cancer imaging[1][2][3], and "GB 6" has been used to designate a specific patient-derived glioblastoma sample[4][5]. This document will focus primarily on Interleukin-6 (IL-6) due to the substantial available data relevant to organoid culture. Brief notes on other interpretations are also provided.
Primary Focus: Interleukin-6 (IL-6) in Organoid Culture
Application Notes
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a crucial role in regulating immune responses, inflammation, and cellular proliferation.[6][7] In organoid culture systems, IL-6 is a key signaling molecule, particularly in maintaining intestinal crypt homeostasis and influencing the development of brain organoids.[8][9]
Mechanism of Action: IL-6 initiates intracellular signaling through two primary pathways:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with the gp130 signal-transducing subunit, leading to the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is typically associated with regenerative and homeostatic functions.[8][10][11]
-
Trans-Signaling: IL-6 binds to a soluble form of the IL-6R (sIL-6R). This complex can then activate cells that only express gp130, broadening the range of IL-6 responsive cells. Trans-signaling is often linked to pro-inflammatory responses.[8][11]
The activation of the JAK/STAT3 pathway ultimately leads to the transcription of target genes involved in cell proliferation, survival, and differentiation.[10][12] In some contexts, IL-6 signaling also crosstalks with other critical pathways, such as the Wnt signaling pathway, to regulate processes like intestinal crypt budding.[8]
Applications in Organoid Systems:
-
Intestinal Organoids: IL-6 promotes the proliferation of intestinal crypt organoids and stimulates crypt budding.[8] It has been shown to specifically induce the phosphorylation of STAT3 in Paneth cells, which are a key component of the intestinal stem cell niche.[8] The pro-proliferative effects of IL-6 in intestinal organoids can be abrogated by Wnt signaling inhibitors, indicating a functional link between these two pathways.[8]
-
Colorectal Cancer (CRC) Organoids: The IL-6/gp130/STAT3 pathway is closely associated with the proliferation and progression of CRC.[13] Studies using CRC cell lines show that IL-6 treatment increases cell viability and the expression of proliferation-related proteins like c-Myc and cyclin D1.[13]
-
Brain Organoids: In brain organoids, IL-6 is involved in neuroinflammatory responses.[9] It is expressed by astrocytes and microglia and can be induced during injury or infection, potentially impacting neurogenesis and neuronal function.[6] Upregulation of inflammatory markers, including IL-6, has been observed in midbrain organoids used to model Parkinson's disease.[9]
Quantitative Data Summary
The following table summarizes the quantitative effects of IL-6 treatment in various experimental models, including organoids and cell lines relevant to organoid studies.
| Parameter | Model System | IL-6 Concentration | Observed Effect | Reference(s) |
| Cell Proliferation | Mouse Small Intestinal Organoids | 10 - 100 ng/mL | Significant increase in BrdU incorporation. A bell-shaped dose-response was observed, with effects decreasing at 1000 ng/mL. | [8] |
| Cell Proliferation | Human Hepatocellular Carcinoma Cells | 25 ng/mL | Increased cell viability and expression of proliferation markers Ki67 and PCNA after 72 hours. | [14] |
| Cell Proliferation | Colorectal Cancer Cell Lines (CT26) | 5 - 100 ng/mL | Dose- and time-dependent increase in cell proliferation rate over 48 hours. | [13] |
| STAT3 Activation | Mouse Small Intestinal Organoids | 100 - 1000 ng/mL | Maximal activation of nuclear pSTAT3 in Paneth cells observed at 30 minutes, persisting for at least 3 hours. | [8] |
| Target Gene Expression | Colorectal Cancer Cell Lines (CT26) | 20 ng/mL | Peak expression of gp130, c-Myc, cyclin D1, and Bcl-xL, and maximal p-STAT3/STAT3 ratio at 24 hours. | [13] |
Experimental Protocols
Protocol 1: Preparation of IL-6 Stock Solution
This protocol describes the preparation of a sterile stock solution of recombinant IL-6 for use in organoid culture.
Materials:
-
Lyophilized Recombinant Human or Mouse IL-6
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized IL-6 to ensure the powder is at the bottom.
-
Reconstitute the IL-6 in sterile, nuclease-free water or PBS to a stock concentration of 100 µg/mL. Refer to the manufacturer's data sheet for the specific volume required.
-
Gently pipette the solution up and down to mix. Avoid vigorous vortexing.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C according to the manufacturer's instructions.
Protocol 2: Treatment of Intestinal Organoids with IL-6
This protocol provides a general procedure for stimulating intestinal organoids with IL-6 to assess its effect on proliferation.
Materials:
-
Established intestinal organoid culture in extracellular matrix (ECM) domes
-
Complete organoid culture medium (specific to the organoid type)
-
IL-6 stock solution (from Protocol 1)
-
5-bromo-2'-deoxyuridine (BrdU) for proliferation assay
-
Culture plates (e.g., 24-well or 96-well)[15]
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Culture intestinal organoids according to standard protocols until they are well-formed.
-
Prepare fresh complete organoid culture medium.
-
Create a working solution of IL-6 by diluting the stock solution (from Protocol 1) into the complete medium to achieve the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL). Also, prepare a control medium without IL-6.
-
Carefully remove the existing medium from the wells containing the organoid domes without disturbing the domes.
-
Add the IL-6-containing medium (or control medium) to the respective wells.
-
Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 24 hours for proliferation assays).[8]
-
To assess proliferation, add BrdU to the culture medium for a specified period (e.g., 2-4 hours) before fixation.
-
After incubation, proceed with fixation, permeabilization, and immunofluorescence staining for BrdU and other markers of interest (e.g., DAPI for nuclei) to quantify cell proliferation.[8]
Visualizations
Signaling Pathway Diagram
Caption: IL-6 Classic and Trans-Signaling pathways converging on JAK/STAT3 activation.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effect of IL-6 on organoid proliferation.
Alternative Interpretations of "this compound"
GRPR-Targeting Peptide this compound
-
Description: this compound is a novel, short linear peptide that targets the gastrin-releasing peptide receptor (GRPR).[1][2]
-
Application: GRPR is often overexpressed in cancers like pancreatic, colorectal, and prostate cancer.[1][2][16] The this compound peptide, when labeled with fluorescent dyes or radionuclides, is used as a high-contrast imaging probe for the detection and delineation of GRPR-positive tumors in preclinical models.[1][2]
-
Relevance to Organoids: While not documented for general organoid culture, this compound could potentially be used in studies involving patient-derived cancer organoids that overexpress GRPR to assess receptor targeting for diagnostic or therapeutic applications.
Glioblastoma Sample Designation "GB 6"
-
Description: In some glioblastoma (GB) research, patient-derived samples are assigned identifiers like "GB 6".[4][5]
-
Application: These designations are used to track and report data from specific patient tumors, which can be used to generate primary cultures or organoid models.[4][17][18][19]
-
Relevance to Organoids: This term refers to the source material for a specific glioblastoma organoid line rather than a reagent used to treat organoid cultures in general.
References
- 1. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRPR-targeted SPECT imaging using a novel bombesin-based peptide for colorectal cancer detection - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A way to understand idiopathic senescence and apoptosis in primary glioblastoma cells – possible approaches to circumvent these phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Interleukin-6 signaling regulates small intestinal crypt homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ART1 knockdown decreases the IL-6-induced proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin-6 Induced Proliferation Is Attenuated by Transforming Growth Factor-β-Induced Signaling in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound GB-6 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Compound GB-6. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Compound this compound?
A1: Compound this compound is characterized as a white, amorphous powder. Published data indicates it is readily soluble in organic solvents such as methanol (B129727) and acetone.[1] However, it is known to have low aqueous solubility, which can present challenges in biological assays.
Q2: Why is my stock solution of Compound this compound precipitating when diluted in aqueous media?
A2: Precipitation upon dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer or cell culture medium is a common issue for poorly water-soluble compounds. This "kinetic" solubility issue arises because the aqueous medium cannot maintain the compound in solution at the desired concentration.
Q3: What are the initial steps to take when encountering solubility problems with Compound this compound?
A3: Start by visually inspecting your solution for any precipitate. If cloudiness or solid particles are observed, sonication can be an effective initial step to help break down aggregates and enhance dispersion.[2] If precipitation persists, further optimization of the solvent system is necessary.
Troubleshooting Guide: Enhancing this compound Solubility for In Vitro Assays
Issue: Compound this compound precipitates in my aqueous assay buffer.
This guide provides a systematic approach to resolving solubility challenges with Compound this compound in aqueous environments.
Step 1: Solvent Selection and Optimization
For many biological assays, organic solvents are necessary to first dissolve poorly soluble compounds before dilution into an aqueous buffer.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Co-solvents: The use of co-solvents, which are water-miscible organic reagents, can significantly enhance the solubility of hydrophobic compounds.[4] Consider the use of polyethylene (B3416737) glycol 3350 (PEG3350) or glycerol (B35011) in addition to DMSO.[3]
-
Experimental Protocol for Co-solvent Screening:
-
Prepare a high-concentration stock solution of Compound this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of assay buffers containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO, PEG3350, or glycerol).
-
Add a small volume of the Compound this compound stock solution to each co-solvent buffer to reach the final desired assay concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
Determine the lowest percentage of co-solvent that maintains Compound this compound in solution.
-
Step 2: pH Modification
For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[4][5]
-
Methodology:
-
Determine if Compound this compound has acidic or basic functional groups.
-
For weakly acidic compounds, increasing the pH of the assay buffer can increase solubility.
-
For weakly basic compounds, decreasing the pH can enhance solubility.
-
Prepare a range of buffers with different pH values and test the solubility of Compound this compound in each.
-
Ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Step 3: Use of Surfactants
Surfactants can solubilize poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[4]
-
Considerations:
Summary of Common Solubilization Strategies
| Strategy | Primary Mechanism | Common Reagents | Considerations |
| Co-solvents | Increasing the polarity of the solvent system.[4] | DMSO, PEG3350, Glycerol, Ethanol, DMF[3] | Potential for solvent effects on the biological assay. |
| pH Adjustment | Ionizing the compound to increase its affinity for water.[4][5] | Buffers with varying pH | Only effective for ionizable compounds; pH must be compatible with the assay. |
| Surfactants | Encapsulating the compound in micelles.[4] | Tween-20, Triton X-100 | Can interfere with some assays and may be toxic to cells.[2] |
| Particle Size Reduction | Increasing the surface area to enhance dissolution rate.[4] | Sonication, Micronization | May not be sufficient on its own to overcome very low solubility.[2][4] |
Troubleshooting Workflow for this compound Solubility
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GAS6 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Growth Arrest-Specific 6 (GAS6) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is GAS6 and what is its mechanism of action?
Growth Arrest-Specific 6 (GAS6) is a vitamin K-dependent protein that functions as a ligand for the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK.[1] Upon binding to these receptors, GAS6 initiates a signaling cascade that regulates a variety of cellular processes, including cell growth, survival, migration, and adhesion.[2] The signaling pathways activated by GAS6 include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
Q2: What are the typical concentrations of GAS6 used in in vitro experiments?
The optimal concentration of GAS6 is highly dependent on the cell type, the specific assay being performed, and the expression levels of the TAM receptors. However, based on published studies, a general range can be provided. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Experimental Context | Effective GAS6 Concentration |
| C57MG Mammary Cells | Growth rate and cell number analysis | 400 ng/mL[3] |
| U-118 Glioblastoma Cells | Axl receptor activation | 200 ng/mL[4] |
| Mouse Macrophages | Inhibition of TLR-mediated inflammatory cytokine production | Dose-dependent, significant effects seen at various concentrations[5] |
| Human iPSC-derived Macrophages | Enhancement of efferocytosis | Dose-dependent, tested at various concentrations[6] |
| LN229 Glioblastoma Cells | Induction of circular dorsal ruffles | Stimulation for 10 minutes[7] |
Q3: How should I prepare and store GAS6 for my experiments?
For optimal activity, it is crucial to handle and store recombinant GAS6 protein correctly. Follow the manufacturer's instructions for reconstitution, which typically involves using sterile, nuclease-free water or a specified buffer. Aliquot the reconstituted protein into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein and reduce its activity. Store aliquots at -80°C for long-term storage.
Troubleshooting Guide
Q4: I am observing inconsistent or no biological effect with GAS6 treatment. What are the possible causes?
Several factors can contribute to a lack of response to GAS6 treatment:
-
Suboptimal GAS6 Concentration: The concentration of GAS6 may be too low to elicit a response. Perform a dose-response experiment to identify the optimal concentration for your specific cell line and assay.
-
Low TAM Receptor Expression: The target cells may not express sufficient levels of Tyro3, Axl, or MerTK receptors. Verify receptor expression using techniques like Western blotting, flow cytometry, or qPCR.
-
Incorrect Protein Folding or Activity: Improper storage or handling of the GAS6 protein can lead to loss of activity. Ensure the protein has been stored correctly and minimize freeze-thaw cycles. Consider purchasing a new vial of the protein if activity issues persist.
-
Presence of Inhibitors: Components in the cell culture medium, such as serum, may contain inhibitors of GAS6 or its receptors. Consider performing experiments in serum-free or reduced-serum conditions.
Q5: I am observing cytotoxicity at higher concentrations of GAS6. What can I do?
While GAS6 itself is not typically cytotoxic, high concentrations of any protein can sometimes lead to non-specific effects.
-
Confirm Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed cell death is indeed due to the GAS6 treatment.
-
Optimize Concentration: If cytotoxicity is confirmed, reduce the concentration of GAS6 used in your experiments. A dose-response curve will help identify a concentration that provides a biological effect without causing significant cell death.
-
Check for Contaminants: Ensure that the recombinant GAS6 protein is of high purity and free of contaminants that could be causing cytotoxicity.
Q6: My downstream signaling readouts (e.g., p-AKT, p-ERK) are weak or absent after GAS6 stimulation. How can I improve the signal?
-
Optimize Stimulation Time: The kinetics of receptor activation and downstream signaling can vary between cell types. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for observing maximal phosphorylation of your target proteins.
-
Cell Density: Ensure that cells are at an optimal density for the experiment. Overly confluent or sparse cultures can affect signaling responses.
-
Serum Starvation: Serum contains various growth factors that can activate signaling pathways and mask the effects of GAS6. Serum-starving the cells for several hours before GAS6 stimulation can help to reduce basal signaling and enhance the specific response to GAS6.
Experimental Protocols
Protocol 1: Determining the Optimal GAS6 Concentration using a Cell Proliferation Assay
This protocol outlines a general method for determining the optimal concentration of GAS6 for inducing cell proliferation using an MTT assay.
Materials:
-
Target cells expressing TAM receptors
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant GAS6 protein
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Serum Starvation (Optional): If high basal proliferation is an issue, replace the complete medium with serum-free medium and incubate for 4-24 hours.
-
GAS6 Treatment: Prepare a serial dilution of GAS6 in the appropriate cell culture medium (with or without serum, depending on the experimental design). A typical starting range might be from 1 ng/mL to 1000 ng/mL. Remove the old medium from the cells and add the different concentrations of GAS6. Include a negative control (medium only) and a positive control (e.g., medium with 10% FBS).
-
Incubation: Incubate the plate for a period appropriate for your cell type to proliferate (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Plot the absorbance values against the corresponding GAS6 concentrations to generate a dose-response curve and determine the optimal concentration.
Visualizations
Caption: GAS6/TAM Signaling Pathway.
Caption: Workflow for Optimizing GAS6 Concentration.
Caption: Troubleshooting Logic for GAS6 Experiments.
References
- 1. Frontiers | GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas6 Induces Growth, β-Catenin Stabilization, and T-Cell Factor Transcriptional Activation in Contact-Inhibited C57 Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for Gas6–Axl signalling | The EMBO Journal [link.springer.com]
- 5. Toll-like receptor-mediated inhibition of Gas6 and ProS expression facilitates inflammatory cytokine production in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
"GB-6" stability and degradation problems
Disclaimer: The information provided here is for a hypothetical small molecule, "Molecule GB-6," and is intended to serve as a template and guide for researchers encountering stability and degradation issues with similar compounds. The experimental data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Molecule this compound?
For long-term storage, Molecule this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage of stock solutions (e.g., in DMSO), it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions of Molecule this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Molecule this compound. For aqueous-based experiments, it is crucial to ensure that the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent effects on biological systems. Due to its limited aqueous solubility, direct dissolution in aqueous buffers is not recommended.
Q3: How can I assess the purity and degradation of my Molecule this compound sample?
The purity of Molecule this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Degradation can be monitored by observing the appearance of new peaks or a decrease in the area of the main peak corresponding to Molecule this compound in the HPLC chromatogram over time.
Q4: Is Molecule this compound sensitive to light?
Yes, Molecule this compound is known to be photosensitive. All handling and experimental procedures should be performed under low-light conditions or using amber-colored vials to minimize light-induced degradation.
Q5: What are the known degradation pathways for Molecule this compound?
The primary degradation pathways for Molecule this compound are photodegradation and hydrolysis, particularly at non-neutral pH. A simplified hypothetical degradation pathway is illustrated below.
Caption: Hypothetical degradation pathways for Molecule this compound.
Troubleshooting Guides
Issue 1: Precipitation of Molecule this compound in Aqueous Buffers
-
Question: I am observing precipitation when I dilute my DMSO stock solution of Molecule this compound into my aqueous experimental buffer. What should I do?
-
Answer:
-
Decrease the final concentration: The aqueous solubility of Molecule this compound is limited. Try working with a lower final concentration in your assay.
-
Optimize the dilution method: Instead of adding the stock solution directly to the final volume of the buffer, try adding the stock solution to a smaller volume of buffer first and then bringing it up to the final volume with gentle mixing.
-
Consider excipients: In some cases, the use of solubility enhancers such as cyclodextrins may be necessary. However, their compatibility with your experimental system must be validated.
-
Issue 2: Inconsistent Results in Bioassays
-
Question: I am observing high variability in the results of my bioassays with Molecule this compound. What could be the cause?
-
Answer: Inconsistent results can stem from the degradation of Molecule this compound.
-
Check for degradation: Analyze your working solutions using HPLC to confirm the integrity of the compound.
-
Minimize light exposure: Ensure that all steps of your experiment are performed with minimal light exposure.
-
Prepare fresh dilutions: Prepare fresh dilutions of Molecule this compound from a frozen stock aliquot for each experiment. Do not use previously prepared aqueous solutions.
-
Control for solvent effects: Ensure that the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Caption: Troubleshooting workflow for inconsistent bioassay results.
Quantitative Data
Table 1: Stability of Molecule this compound Under Various Conditions
| Condition | Incubation Time | Remaining Molecule this compound (%) |
| 4°C in DMSO | 7 days | 99.5 ± 0.3 |
| Room Temperature in DMSO | 24 hours | 98.2 ± 0.5 |
| 4°C in PBS (pH 7.4) | 24 hours | 92.1 ± 1.2 |
| Room Temperature in PBS (pH 7.4) | 8 hours | 85.4 ± 2.1 |
| Room Temperature in PBS (pH 7.4) with light exposure | 8 hours | 65.7 ± 3.5 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of Molecule this compound
This protocol describes a general method for assessing the stability of Molecule this compound in an aqueous buffer.
Materials:
-
Molecule this compound
-
DMSO (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution: Dissolve Molecule this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the 10 mM stock solution to 100 µM in PBS (pH 7.4).
-
Initial time point (T=0): Immediately after preparation, inject a sample of the working solution onto the HPLC system.
-
Incubate samples: Store the remaining working solution under the desired test conditions (e.g., room temperature, protected from light).
-
Subsequent time points: At specified time intervals (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated working solution onto the HPLC system.
-
HPLC analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate Molecule this compound from its degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: A wavelength at which Molecule this compound has maximum absorbance.
-
-
Data analysis:
-
Integrate the peak area of Molecule this compound at each time point.
-
Calculate the percentage of remaining Molecule this compound relative to the T=0 time point.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Technical Support Center: Overcoming GB-6 Off-Target Effects
This technical support center provides researchers with essential guidance for troubleshooting and overcoming potential off-target effects of GB-6, a potent inhibitor of Kinase A. By understanding the selectivity profile of this compound and employing rigorous experimental controls, researchers can generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase A, a critical enzyme in the "Pathway X" signaling cascade that regulates cell proliferation. By binding to the ATP pocket of Kinase A, this compound prevents the phosphorylation of its downstream substrate, Protein P, thereby blocking the signaling pathway.
Q2: What are the known off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with unintended proteins.[1] Comprehensive kinome screening has revealed that at higher concentrations, this compound can inhibit Kinase B and Kinase C, which are involved in cellular stress response and cytoskeletal arrangement, respectively. These unintended interactions can lead to misinterpretation of experimental results or cellular toxicity.[1]
Q3: What are the initial signs of a potential off-target effect in my experiment?
A3: Common indicators that you may be observing off-target effects include:
-
Observing a cellular phenotype that is inconsistent with the known function of Kinase A.
-
Results from this compound treatment do not align with results from genetic knockdown (e.g., siRNA or CRISPR) of Kinase A.[2]
-
High levels of cytotoxicity are observed at concentrations required to see the desired biological effect.[3]
-
Results are inconsistent when using a structurally different inhibitor for the same target.[2]
Q4: What are the most critical control experiments to run when using this compound?
A4: To ensure the observed effects are due to the inhibition of Kinase A, the following controls are essential:
-
Dose-Response Curve: Use the lowest effective concentration of this compound that shows inhibition of the Kinase A pathway to minimize engagement with lower-affinity off-targets.[1]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out Kinase A.[4] The resulting phenotype should mimic the effect of this compound. If the inhibitor still produces the effect in cells lacking the target, it is acting off-target.[5]
-
Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.[1]
Troubleshooting Guide
Issue 1: I'm observing high levels of cell death at concentrations where I expect this compound to be specific for Kinase A.
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | The observed cytotoxicity may be due to the inhibition of an essential off-target kinase, such as Kinase B.[3] | 1. Perform a dose-response curve for both the desired phenotype (e.g., anti-proliferation) and cell toxicity (e.g., via MTS or CellTiter-Glo assay).[2] 2. Lower the concentration of this compound to a range where it is more selective for Kinase A (see Data Table 1). |
| Cell Line-Specific Effects | The expression levels of Kinase A or the off-targets may vary between cell lines, making some more sensitive.[3] | 1. Confirm target expression levels in your cell line via Western Blot or qPCR. 2. Test this compound in multiple cell lines to determine if the toxicity is consistent.[3] |
Issue 2: The phenotype I see with this compound treatment does not match the phenotype from my Kinase A CRISPR knockout cells.
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Off-Target Effect | This compound is likely inhibiting an off-target protein (e.g., Kinase C) that is responsible for the observed phenotype.[4] | 1. Validate the off-target engagement by checking the phosphorylation status of a known substrate of Kinase C via Western Blot. 2. Perform a rescue experiment. If a this compound-resistant mutant of Kinase A does not reverse the phenotype, it is an off-target effect.[3] |
| Incomplete Knockout | The CRISPR knockout of Kinase A may be incomplete, leading to residual protein expression and a weaker phenotype. | Verify complete knockout of Kinase A at the protein level using Western Blot analysis. |
Data Presentation: this compound Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.[3]
Table 1: IC50 Values of this compound Against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Target Pathway | Notes |
|---|---|---|---|
| Kinase A (On-Target) | 15 | Cell Proliferation (Pathway X) | Primary therapeutic target. |
| Kinase B (Off-Target) | 450 | Cellular Stress Response | Inhibition may lead to cytotoxicity. |
| Kinase C (Off-Target) | 800 | Cytoskeletal Arrangement | Inhibition may cause changes in cell morphology. |
Mandatory Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for validating off-target effects.
Experimental Protocols
Protocol 1: Western Blot Analysis for On- and Off-Target Activity
Objective: To determine if this compound inhibits the phosphorylation of the intended target's substrate (Protein P) and a known off-target's substrate (Substrate of Kinase C) in a dose-dependent manner.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for the desired time.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-Protein P, total Protein P, phospho-Substrate C, total Substrate C, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the phospho-Protein P signal indicates on-target activity. A decrease in the phospho-Substrate C signal, likely at higher concentrations, indicates off-target activity.
Protocol 2: In Vitro Kinase Selectivity Assay
Objective: To determine the IC50 value of this compound against a panel of purified kinases to quantitatively assess its selectivity profile.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase (e.g., Kinase A, B, or C), its specific peptide substrate, and ATP.[6]
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Luminescence-based methods like ADP-Glo™, which measures ADP production, are commonly used.[7]
-
Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.[6] Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
References
Technical Support Center: Enhancing In Vivo Performance of the GRPR-Targeting Peptide GB-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel peptide GB-6 in in vivo experiments. The focus is on improving its bioavailability, which for this parenterally administered peptide, refers to its stability, target accumulation, and overall performance in a biological system.
Frequently Asked Questions (FAQs)
Q1: What is the peptide this compound and what is its primary application?
A1: this compound is a novel six-amino acid peptide designed as an analog of the bombesin (B8815690) peptide BBN7-14.[1] It specifically targets the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including pancreatic and colorectal cancer.[1][2][3] Its primary application is as a high-contrast imaging probe for the in vivo detection of GRPR-expressing tumors using techniques like SPECT (Single Photon Emission Computed Tomography) and fluorescence imaging.[4]
Q2: What are the key advantages of this compound over its parent peptide, BBN7-14?
A2: this compound was specifically engineered to overcome the poor in vivo stability that limits the clinical application of BBN7-14.[1] Key advantages of this compound include:
-
Enhanced in vivo metabolic stability: This leads to a longer circulation time and greater availability to reach the target tumor tissue.[1][2]
-
Improved pharmacokinetic properties: this compound exhibits higher tumor uptake and lower intestinal activity compared to BBN7-14.[2]
-
Favorable biodistribution: It shows high tumor-to-muscle and tumor-to-bone contrast, with clearance primarily through the renal system.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound functions by binding with high affinity to the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein coupled receptor that, upon activation, stimulates the phospholipase C signaling pathway. By targeting GRPR, which is highly expressed on cancer cells, this compound allows for the visualization of tumors when conjugated with an imaging agent (e.g., a radionuclide like 99mTc or a fluorescent dye).[4]
Troubleshooting Guide
Issue 1: Low Tumor Uptake or Poor Tumor-to-Background Ratio in Imaging Studies
-
Possible Cause 1: Peptide Degradation. While this compound is designed for enhanced stability, suboptimal storage or handling can compromise its integrity. Peptides are susceptible to degradation by proteases.[5]
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Before in vivo administration, confirm the purity and integrity of your this compound conjugate using HPLC.
-
Optimize Handling: Reconstitute the peptide in a suitable buffer and store it at recommended temperatures (typically -20°C or -80°C) in aliquots to avoid multiple freeze-thaw cycles.
-
Consider Co-administration with Protease Inhibitors: For particularly challenging in vivo environments, co-injection of a neutral endopeptidase (NEP) inhibitor like phosphoramidon (B1677721) has been shown to enhance the stability and tumor uptake of GRPR-targeting peptides.[6][7]
-
-
-
Possible Cause 2: Suboptimal Imaging Time Point. The kinetics of tumor uptake and background clearance are critical for achieving a high-contrast image.
-
Troubleshooting Steps:
-
Perform a Time-Course Study: Conduct a pilot experiment to determine the optimal imaging window post-injection. For [99mTc]Tc-HYNIC-PEG4-GB-6, favorable tumor-specific accumulation with high contrast is observed at 1-hour post-injection.[4] For fluorescently labeled this compound, the signal in tumors can increase for up to 6 hours.[4]
-
Consult Biodistribution Data: Refer to the expected biodistribution profile (see Table 2) to select a time point where non-target tissue clearance is maximal while tumor retention remains high.
-
-
-
Possible Cause 3: Low GRPR Expression in the Animal Model. The tumor cell line used may have low or heterogeneous expression of the GRPR target.
-
Troubleshooting Steps:
-
Validate Target Expression: Confirm GRPR expression in your tumor model (xenografts or tissues) using methods like immunohistochemistry (IHC) or western blotting before initiating in vivo imaging studies.
-
Include a Blocking Study: To confirm that the observed uptake is receptor-mediated, co-inject a group of animals with the labeled this compound and an excess of unlabeled ("cold") this compound or another GRPR antagonist. A significant reduction in tumor uptake in the blocked group will confirm target specificity.
-
-
Issue 2: High Non-Target Organ Uptake (e.g., Intestines, Pancreas)
-
Possible Cause 1: Endogenous GRPR Expression. The pancreas and gastrointestinal tract naturally express GRPR, which can lead to background signal.
-
Troubleshooting Steps:
-
Acknowledge Baseline Uptake: A certain level of uptake in these organs is expected. This compound was designed to have lower intestinal activity than BBN7-14.[2]
-
Optimize Imaging Window: As mentioned, imaging at later time points may allow for further clearance from these organs, improving the tumor-to-background ratio.
-
Modify the Peptide Structure: For future studies, the addition of linkers (e.g., PEG) or modification of the chelator can alter the pharmacokinetic profile and potentially reduce non-target uptake.[8]
-
-
-
Possible Cause 2: Route of Excretion. The primary route of clearance for this compound is renal. High kidney signal is expected.
-
Troubleshooting Steps:
-
Hydration: Ensure animals are adequately hydrated to facilitate renal clearance.
-
Data Analysis: When analyzing images, clearly define regions of interest (ROIs) to differentiate tumor signal from kidney signal.
-
-
Data Presentation
Table 1: Comparative In Vivo Performance of this compound and BBN7-14 Conjugates
| Parameter | [99mTc]Tc-HYNIC-PEG4-GB-6 | [99mTc]Tc-HYNIC-PEG4-BBN7-14 | Key Advantage of this compound |
| Tumor Uptake | Higher | Lower | More efficient tumor targeting[2] |
| Intestinal Activity | Lower | Higher | Reduced background signal[2] |
| In Vivo Stability | Enhanced | Poor | Longer bioavailability for tumor accumulation[1] |
| Tumor-to-Pancreas Ratio (Fluorescence) | 5.2 ± 0.3 | Not Reported | High contrast against GRPR-rich normal tissue[4][8] |
| Tumor-to-Intestine Ratio (Fluorescence) | 6.3 ± 1.5 | Not Reported | High contrast against GRPR-rich normal tissue[4][8] |
Table 2: Biodistribution of [99mTc]Tc-HYNIC-PEG4-GB-6 in SW1990 Xenograft Mice (1h post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) (Mean ± SD) |
| Blood | Low (indicates rapid clearance) |
| Tumor | High |
| Muscle | Low (results in high tumor-to-muscle contrast)[4] |
| Bone | Low (results in high tumor-to-bone contrast)[4] |
| Pancreas | Moderate |
| Intestine | Moderate |
| Liver | Low |
| Kidneys | High (primary route of clearance)[4] |
| Lungs | Low |
Note: Specific %ID/g values were not available in the provided search snippets, but the relative uptake is described.
Experimental Protocols
1. In Vivo Stability Assay for GRPR-Targeting Peptides
-
Objective: To determine the stability of a radiolabeled peptide like this compound in vivo.
-
Methodology:
-
Administer the radiolabeled peptide (e.g., [177Lu]Lu-AMTG, a similar GRPR antagonist) intravenously to the animal model (e.g., mice or human patients).[9]
-
Collect blood samples at various time points (e.g., 5, 10, 20, 40, 60, 120, 240, and 360 minutes post-injection).[9]
-
Immediately centrifuge the blood samples to separate the plasma.
-
Precipitate plasma proteins by adding an equal volume of acetonitrile (B52724) (MeCN), followed by centrifugation.[9]
-
Analyze the supernatant using radio-HPLC (High-Performance Liquid Chromatography) to separate the intact peptide from its radiolabeled metabolites.
-
Quantify the percentage of intact peptide at each time point by integrating the area under the corresponding peak in the chromatogram.
-
Calculate the in vivo half-life of the peptide. For a stable GRPR antagonist like [177Lu]Lu-AMTG, ~86% remained intact at 5 minutes and ~50% at 4 hours in human serum.[9]
-
2. SPECT/CT Imaging Protocol with [99mTc]Tc-HYNIC-PEG4-GB-6
-
Objective: To visualize GRPR-positive tumors in vivo.
-
Methodology:
-
Animal Model: Use mice bearing GRPR-positive tumor xenografts (e.g., Caco-2 or SW1990).[2][4]
-
Radiotracer Administration: Anesthetize the mice and intravenously inject the [99mTc]Tc-HYNIC-PEG4-GB-6 radiotracer via the tail vein.
-
Imaging: At the predetermined optimal time point (e.g., 1 hour post-injection), place the anesthetized mouse in a SPECT/CT scanner.
-
Data Acquisition: Acquire whole-body SPECT and CT images. The CT scan provides anatomical reference images.
-
Image Reconstruction and Analysis: Reconstruct the images and co-register the SPECT and CT data. Analyze the images to assess the biodistribution of the radiotracer, quantifying uptake in the tumor and other organs of interest.
-
Mandatory Visualization
Caption: GRPR signaling pathway activated by this compound binding.
Caption: Workflow for assessing this compound in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Generation of peptides using phage display technology for cancer diagnosis and molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving GRPR-targeting peptides for radiotheranostics application: insights from chelator modifications and α-methyl-L tryptophan substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies [thno.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: GB-6 Experimental Variability and Controls
Welcome to the technical support center for GB-6, a short linear peptide targeting the gastrin-releasing peptide receptor (GRPR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to mitigate experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide designed to specifically target the gastrin-releasing peptide receptor (GRPR).[1] Its sequence is Gln-5-Htp-β-Ala-Nva-Gln-His-NH2.[2] GRPR, a G-protein coupled receptor, is often overexpressed in various cancers, including pancreatic and glioblastoma. Upon binding to GRPR, this compound can act as an antagonist, blocking the downstream signaling pathways initiated by the natural ligand, gastrin-releasing peptide (GRP). This can inhibit tumor growth, proliferation, and other cancer-related processes. Labeled versions of this compound, for instance with near-infrared (NIR) fluorescent dyes or radionuclides like technetium-99m (99mTc), are utilized for high-contrast tumor imaging.[1]
Q2: What are the key signaling pathways activated by GRPR that this compound modulates?
A2: GRPR activation by its natural ligand, GRP, initiates several downstream signaling cascades involved in cell growth, proliferation, and survival. These primarily include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and activation of protein kinase C (PKC). Other pathways implicated include the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositol 3-kinase (PI3K)/Akt pathway. By acting as a GRPR antagonist, this compound is expected to inhibit these signaling cascades.
Q3: What are the essential positive and negative controls to include in a this compound experiment?
A3: To ensure the validity of your experimental results with this compound, incorporating proper controls is critical.
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental system is responsive to GRPR stimulation. | - Gastrin-Releasing Peptide (GRP) or Bombesin (a potent GRPR agonist) to induce a measurable downstream effect (e.g., calcium influx, ERK phosphorylation).- A known GRPR antagonist with well-characterized effects. |
| Negative Control | To ensure that the observed effects are specific to this compound's action on GRPR. | - Vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS).- A scrambled peptide with the same amino acid composition as this compound but in a random sequence.- Using a cell line that does not express GRPR. |
| Internal Control | To normalize for variations in cell number or protein loading. | - Housekeeping genes (e.g., GAPDH, β-actin) for Western blotting or qPCR.- A non-treated or vehicle-treated group for comparison in functional assays. |
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in cell-based assay results | - Inconsistent cell passage number or confluency.- Variability in this compound peptide stability or preparation.- Inconsistent incubation times. | - Use cells within a defined passage number range.- Seed cells at a consistent density and allow for uniform attachment.- Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.- Ensure precise and consistent timing for all treatment and measurement steps. |
| No observable effect of this compound treatment | - Low or absent GRPR expression in the cell line.- this compound degradation.- Suboptimal this compound concentration. | - Verify GRPR expression levels in your cell line using qPCR, Western blot, or flow cytometry.- Handle the peptide with care; store as recommended and consider using protease inhibitors in long-term experiments.- Perform a dose-response curve to determine the optimal effective concentration of this compound for your specific cell line and assay. |
| Inconsistent in vivo tumor targeting/imaging results | - Poor bioavailability or rapid clearance of this compound.- Variability in tumor vascularization or perfusion.- Non-specific binding. | - Optimize the formulation or delivery route of this compound.- Use imaging techniques (e.g., ultrasound, MRI) to assess tumor characteristics before this compound administration.- Include a control group with a labeled scrambled peptide to assess non-specific uptake. |
Experimental Protocols
Protocol 1: In Vitro GRPR Binding Assay
Objective: To determine the binding affinity of this compound to GRPR in a competitive binding experiment.
Methodology:
-
Culture GRPR-expressing cells (e.g., PC-3, T47D) to 80-90% confluency in appropriate media.
-
Harvest cells and prepare a membrane fraction by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-Bombesin).
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptors.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Wash the wells to remove unbound ligand.
-
Measure the radioactivity in each well using a gamma counter.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.
Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block GRP-induced intracellular calcium release.
Methodology:
-
Seed GRPR-expressing cells in a black, clear-bottom 96-well plate and grow overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a solution of GRP (a known GRPR agonist) into each well to stimulate calcium release.
-
Continuously measure the fluorescence intensity over time.
-
The inhibitory effect of this compound is determined by the reduction in the GRP-induced fluorescence peak compared to the vehicle-treated control.
Visualizations
Caption: GRPR signaling and the inhibitory action of this compound.
Caption: Workflow with essential controls for this compound experiments.
References
Technical Support Center: Strategies for Reducing Compound-Induced Cytotoxicity
Disclaimer: Initial searches for a compound specifically named "GB-6" did not yield a singular, well-defined agent known for inducing cytotoxicity. The following technical support guide provides general strategies and troubleshooting advice applicable to a wide range of cytotoxic compounds. The principles and protocols outlined are broadly relevant for researchers encountering cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common cellular mechanisms of compound-induced cytotoxicity?
A1: Compound-induced cytotoxicity can manifest through various mechanisms, often leading to programmed cell death (apoptosis) or necrosis. Key mechanisms include:
-
Oxidative Stress: Many chemical compounds can lead to the overproduction of reactive oxygen species (ROS), causing an imbalance that damages cellular components like DNA, lipids, and proteins.[1]
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and initiate apoptotic pathways.[1][2]
-
DNA Damage: Toxicants can directly or indirectly cause DNA damage. If this damage is beyond repair, it can trigger apoptosis.[1][3]
-
Caspase Activation: The activation of caspases, a family of protease enzymes, is a central part of the apoptotic pathway. For instance, caspase-6 can initiate the activation of caspase-3, a key executioner caspase.[4][5][6]
-
Plasma Membrane Damage: High concentrations of a compound can increase the permeability of the plasma membrane, leading to the release of intracellular contents.[1]
Q2: How can I reduce the cytotoxic effects of my test compound in my cell culture experiments?
A2: Mitigating cytotoxicity in an experimental setting often involves optimizing conditions and exploring protective co-treatments.[1] Consider the following strategies:
-
Optimize Compound Concentration and Exposure Time: Determine the minimal effective concentration and the shortest exposure time necessary to achieve the desired biological effect while minimizing off-target cytotoxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-administering antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.[1][7]
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors. This includes using the appropriate growth medium, maintaining optimal cell density, and ensuring proper incubation conditions (temperature, CO2, humidity). Stressed cells can be more susceptible to drug-induced toxicity.[1]
-
Use of Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, broad-spectrum or specific caspase inhibitors (e.g., z-VAD-fmk) can be used to block this pathway and determine if it rescues the cells.[4]
Q3: My cytotoxicity assay results are inconsistent. What could be the cause?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Uneven cell seeding can lead to variability in results. Ensure a homogenous single-cell suspension before seeding.
-
Compound Solubility and Stability: The compound may not be fully soluble in the culture medium or could be degrading over the course of the experiment.
-
Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, compounds that have reducing properties can interfere with MTT assays.[2]
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with colorimetric assays. Using a phenol red-free medium during the assay can resolve this issue.[1]
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High background in MTT/XTT assay | Contamination of culture with bacteria or yeast, which can also reduce the tetrazolium salt. | Check for contamination. Use appropriate antibiotics/antimycotics or start with a fresh, uncontaminated cell stock. |
| Interference from the test compound (e.g., reducing agents). | Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.[2] | |
| Low signal or high variability in LDH release assay | Cells are resistant to plasma membrane damage by the compound. | Consider an alternative assay that measures a different cell death mechanism, such as apoptosis (e.g., caspase activity assay). |
| LDH enzyme activity is inhibited by the compound. | Test the effect of the compound on purified LDH enzyme activity. | |
| Unexpected increase in cell viability at high compound concentrations | Compound precipitation at high concentrations, reducing the effective concentration. | Check the solubility of the compound in the culture medium. Use a different solvent or a lower concentration range. |
| Compound has a fluorescent or colorimetric property that interferes with the assay readout. | Measure the absorbance/fluorescence of the compound alone at the assay wavelength. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.[1][2]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]
-
Caspase-3/7 Activity Assay
This protocol outlines a method to quantify apoptosis by measuring the activity of executioner caspases.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic or fluorogenic substrate (e.g., containing the DEVD sequence) in a lysis buffer.
-
-
Cell Lysis and Caspase Activity Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®) or express as fold change relative to the untreated control.
-
Signaling Pathways and Workflows
Caption: A simplified signaling pathway for compound-induced apoptosis.
Caption: A general workflow for assessing and mitigating cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmasking a killer: DNA O(6)-methylguanine and the cytotoxicity of methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 6 activity initiates caspase 3 activation in cerebellar granule cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 and Caspase-6 cleave STAT1 in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection against glutamate-induced cytotoxicity in C6 glial cells by thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of GB-6
Welcome to the technical support center for the synthesis and purification of GB-6, a novel substituted pyrimidine (B1678525) derivative investigated as a Kinase-X inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the multi-step synthesis and subsequent purification of this compound.
Step 1: Suzuki Coupling Reaction
Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?
A1: Low yield or the presence of unreacted starting materials is a common issue in Suzuki coupling.[1] This can often be traced to suboptimal reaction parameters or the quality of reagents.[1]
Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can degrade. Using fresh or recently purchased boronic acid is recommended. Consider using more stable derivatives like pinacol (B44631) esters if degradation is suspected.[1]
-
Ligand Oxidation: Phosphine ligands are sensitive to air and can oxidize, which inhibits their catalytic activity. Ensure ligands are fresh and have been stored under an inert atmosphere.[1]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents. The purity of the base is also critical for the reaction's success.[1]
-
-
Reaction Conditions:
-
Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] It is crucial to thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition. If the reaction is sluggish, a cautious increase in temperature may improve the rate.[1]
-
Mixing: Inadequate stirring can lead to localized high concentrations of reagents, potentially causing catalyst decomposition.[1]
-
Q2: I am observing a significant amount of homocoupling side product. How can I minimize this?
A2: Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen.[1]
Troubleshooting Steps:
-
Improve Degassing: Rigorous degassing is the most effective way to minimize homocoupling.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Optimizing catalyst amount is crucial for efficiency and cost-effectiveness.[2] |
| Ligand:Pd Ratio | 1:1 to 4:1 | An appropriate ratio prevents catalyst aggregation and deactivation.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction. |
| Temperature | 50 - 100°C | Reaction rate is temperature-dependent, but excessive heat can degrade the catalyst.[2] |
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr reaction is slow or not proceeding to completion. What could be the issue?
A3: The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring and the reaction conditions.
Troubleshooting Steps:
-
Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (like a nitro or cyano group) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[3][4][5] If the reaction is slow, it may be due to insufficient activation.
-
Choice of Leaving Group: The reactivity order for leaving groups in SNAr is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the highly electronegative fluorine atom pulling electron density from the ring.[4]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: Heating is often required to drive the reaction to completion.
Q4: I am observing the formation of multiple products. What is the likely cause?
A4: The formation of isomeric products can occur if the reaction proceeds through a benzyne (B1209423) mechanism, especially in the absence of strong electron-withdrawing groups and with the use of a very strong base.[3] For a well-designed SNAr, side products are more likely due to reactions with other functional groups on your starting materials.
Step 3: Deprotection
Q5: The deprotection of my protecting group is incomplete or leading to decomposition of my final product.
A5: The choice of protecting group and the deprotection conditions are critical to avoid side reactions and ensure a high yield of the final product.[6][7]
Troubleshooting Steps:
-
Orthogonality: Ensure the chosen protecting group can be removed under conditions that do not affect other functional groups in the molecule.
-
Deprotection Reagent: Use fresh deprotection reagents. The strength and concentration of the acid or base used for deprotection should be carefully controlled.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged exposure to harsh deprotection conditions can lead to degradation.[8]
Purification
Q6: I am having difficulty separating this compound from impurities using flash chromatography.
A6: Flash chromatography is a powerful technique, but achieving good separation requires careful optimization.[9][10]
Troubleshooting Steps:
-
Solvent System Selection: The choice of solvent is critical for good separation.[9][11] Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that gives good separation between your product and impurities.[10]
-
Gradient Elution: If an isocratic solvent system does not provide adequate separation, a gradient elution can be employed to improve resolution.[9]
-
Stationary Phase: If your compound is unstable on silica (B1680970) gel, consider using a different stationary phase like alumina (B75360) or a modified silica.[9][10]
-
Flow Rate: Adjusting the flow rate can impact the balance between purification time and separation efficiency.[9]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel, alumina, or modified silica.[10] | The choice depends on the properties of the compound being purified.[10] |
| Mobile Phase | Optimized based on TLC analysis.[10] | Proper solvent selection is key to achieving good separation.[9] |
| Flow Rate | Adjusted for optimal balance between speed and resolution.[9] | Each column and media type has an optimal flow rate.[9] |
| Loading Method | Dry loading or liquid loading in a weak solvent. | Proper loading ensures a tight band at the start of the chromatography, leading to better separation. |
Q7: My preparative HPLC purification is giving broad peaks and poor resolution.
A7: Poor peak shape in preparative HPLC can be caused by several factors, from the sample itself to the HPLC method.[12]
Troubleshooting Steps:
-
Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.[12] Try reducing the injection volume or the concentration of your sample.
-
Mobile Phase Composition: The mobile phase composition, including the organic solvent and any additives, significantly impacts selectivity and resolution.[13] If you are having trouble with one solvent (e.g., acetonitrile), trying another (e.g., methanol) may improve separation.[13]
-
Flow Rate: The flow rate should be optimized for the column dimensions and particle size.
-
Column Degradation: The column may be degraded or clogged. Flushing the column or replacing it may be necessary.[12]
| Parameter | Recommendation | Rationale |
| Column | C18 stationary phase is common for reverse-phase purification of small molecules. | The choice of column chemistry should be tailored to the properties of this compound. |
| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like TFA or formic acid. | The gradient should be optimized to achieve the best separation of this compound from its impurities.[12] |
| Flow Rate | Scaled appropriately for the diameter of the preparative column. | A proper flow rate ensures efficient separation without excessive backpressure. |
| Detection | UV detection at a wavelength where this compound has strong absorbance. | Allows for accurate fraction collection. |
Experimental Protocols
Synthesis of this compound: Step 1 - Suzuki Coupling
-
To a dried round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Add degassed solvent (e.g., a mixture of toluene (B28343) and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification of this compound: Preparative HPLC
-
Dissolve the crude this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase components).
-
Set up the preparative HPLC system with the appropriate column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient method to separate the components of the mixture.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity by analytical HPLC or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., by lyophilization or rotary evaporation).
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection and Deprotection [cem.com]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. theseus.fi [theseus.fi]
- 11. reddit.com [reddit.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Technical Support Center: GB-6 Growth Factor
Welcome to the technical support center for GB-6, a recombinant growth factor designed for inducing cellular proliferation and differentiation in a variety of cell lines. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you address potential batch-to-batch variability and ensure the consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We've observed a decrease in potency with our new lot of this compound compared to the previous one. What could be the cause?
A1: A decrease in potency is a common indicator of batch-to-batch variability. Several factors can contribute to this issue, including slight differences in protein folding, post-translational modifications, or the precise concentration of the lyophilized product.[1] Each new lot of a reagent should be validated in your specific assay to determine its optimal concentration.[2][3] We recommend performing a dose-response curve with each new batch to determine the effective concentration (EC50) for your cell line and comparing it to the previous lot.
Q2: Our cells are showing unexpected morphological changes and reduced viability after treatment with a new batch of this compound. Why is this happening?
A2: Unexpected cellular responses can arise from variations in purity or the presence of contaminants, such as endotoxins, which can differ between production lots. While all our products undergo rigorous quality control, subtle differences may still exist. We recommend testing for endotoxin (B1171834) levels in your laboratory if you observe signs of toxicity. Additionally, ensure that the new batch has been reconstituted correctly according to the product datasheet.
Q3: How can we normalize our experiments to account for the inherent variability between different lots of this compound?
A3: To ensure reproducibility, it is crucial to establish a validation protocol for each new reagent lot.[3][4] A best practice is to qualify a new lot before the old one is completely used. This involves running both the old and new lots in parallel on the same biological samples and under identical conditions.[2] By comparing the results, you can establish a correction factor or adjust the working concentration of the new lot to achieve a consistent biological effect. For long-term studies, consider purchasing a larger quantity of a single lot to cover the entire experimental timeline.[5]
Q4: What quality control measures are in place to minimize batch-to-batch variability of this compound?
A4: Each batch of this compound is subjected to a comprehensive quality control process to ensure it meets our stringent specifications for purity, concentration, and biological activity. This includes:
-
Purity Analysis: Assessed by SDS-PAGE and HPLC.
-
Concentration Verification: Determined by UV spectroscopy and ELISA.
-
Biological Activity Assay: A cell-based proliferation assay is used to determine the EC50 and ensure it falls within an acceptable range.
-
Endotoxin Testing: Levels are measured to ensure they are below our specified limits.
Despite these measures, the complex nature of biological reagents means some level of variability is unavoidable.[6]
Data Presentation: Batch Comparison
To provide transparency regarding the typical range of variability, the following tables summarize the quality control data for recent batches of this compound.
Table 1: Comparison of Potency and Purity Across this compound Batches
| Batch Number | Purity (by HPLC) | Endotoxin Level (EU/µg) | Biological Activity (EC50 in ng/mL) |
| This compound-021A | >98% | < 0.01 | 12.5 |
| This compound-021B | >98% | < 0.01 | 15.1 |
| This compound-022A | >98% | < 0.01 | 11.9 |
| This compound-022B | >98% | < 0.01 | 18.2 |
EC50 values were determined using a standardized MCF-7 cell proliferation assay.
Experimental Protocols
Protocol for Validating the Potency of a New this compound Batch
This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound, allowing for direct comparison between different lots.
Objective: To generate a dose-response curve and calculate the EC50 for a new batch of this compound using a cell proliferation assay.
Materials:
-
Target cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (new lot and previous lot for comparison)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: After 24 hours, gently aspirate the growth medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells.
-
This compound Treatment: Prepare a series of dilutions for both the new and old lots of this compound in serum-free medium. A typical concentration range would be from 0.1 to 100 ng/mL.
-
Remove the serum-free medium from the wells and add 100 µL of the prepared this compound dilutions. Include a negative control (serum-free medium only) and a positive control (complete growth medium).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Proliferation Assay: Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance (negative control) from all measurements. Plot the absorbance values against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value for each batch.
Visualizations
Signaling Pathway and Troubleshooting Workflows
To further assist in your experimental design and troubleshooting, the following diagrams illustrate the signaling pathway activated by this compound and a logical workflow for addressing batch variability issues.
Caption: The this compound signaling cascade, proceeding through the MAPK/ERK pathway.
References
Technical Support Center: Optimizing "GB-6" Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for the "GB-6" reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for this compound?
A1: For most standard applications, an initial incubation time of 60 minutes at 37°C is recommended. However, this is a starting point, and the optimal time can vary significantly depending on the specific experimental conditions, including substrate concentration, enzyme concentration, and the desired endpoint. We strongly advise performing a time-course experiment to determine the optimal incubation time for your specific assay.
Q2: How does temperature affect the optimal incubation time for this compound?
A2: this compound activity is temperature-dependent. The optimal temperature for this compound is 37°C. Incubation at temperatures below this will slow down the reaction rate, necessitating longer incubation times. Conversely, temperatures significantly above 37°C can lead to denaturation and loss of activity. It is critical to maintain a consistent and accurate temperature throughout the incubation period.
Q3: Can I extend the incubation time to increase my signal?
A3: While extending the incubation time can increase the product formation and thus the signal in some cases, it can also lead to increased background signal and potential degradation of the reactants or products. It is crucial to establish a time point that provides a robust signal-to-noise ratio. A time-course experiment will help identify the window where the signal is increasing without a significant rise in background.
Q4: What are the common causes of inconsistent results with this compound incubation?
A4: Inconsistent results can arise from several factors:
-
Temperature fluctuations: Ensure your incubator or water bath maintains a stable temperature.
-
Inaccurate pipetting: Use calibrated pipettes to ensure consistent volumes of this compound and other reagents.
-
Variations in reagent concentrations: Prepare fresh reagents and ensure accurate concentrations.
-
Inconsistent incubation timing: Use a precise timer for all incubation steps.
-
Substrate quality: Ensure the purity and stability of your substrate.
Troubleshooting Guides
Issue 1: Low or No Signal After Incubation
| Possible Cause | Recommended Solution |
| Incubation time is too short. | Perform a time-course experiment, testing incubation times from 30 minutes to 4 hours. |
| This compound reagent is inactive. | Verify the expiration date and storage conditions of the this compound reagent. Test with a positive control if available. |
| Incorrect incubation temperature. | Confirm that the incubator or water bath is set to and maintaining 37°C. |
| Sub-optimal reagent concentrations. | Optimize the concentrations of this compound and the substrate. A checkerboard titration can be effective. |
| Presence of inhibitors in the sample. | Include a control with a known inhibitor to assess potential inhibition in your samples. Consider sample purification steps. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Incubation time is too long. | Reduce the incubation time. Refer to your time-course experiment to select a shorter time point. |
| Non-specific binding. | Increase the stringency of your wash steps after incubation. Consider adding a blocking agent to your reaction buffer. |
| Contamination of reagents. | Use fresh, sterile reagents and filter-sterilized buffers. |
| Autohydrolysis of the substrate. | Run a "no-enzyme" control (substituting buffer for this compound) to measure the rate of spontaneous substrate breakdown. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time (Time-Course Experiment)
This protocol outlines a standard procedure to determine the optimal incubation time for the this compound reagent with your specific substrate and experimental conditions.
-
Prepare a master mix: Prepare a master mix containing the reaction buffer, your substrate at the desired final concentration, and any other necessary co-factors.
-
Aliquot the master mix: Aliquot the master mix into a series of reaction tubes or wells of a microplate.
-
Initiate the reaction: Add the this compound reagent to each tube/well to initiate the reaction. Ensure thorough mixing.
-
Incubate at 37°C: Place the reactions in a 37°C incubator or water bath.
-
Stop the reaction at different time points: At designated time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), stop the reaction in one of the tubes/wells. The stop method will depend on your assay (e.g., adding a stop solution, heat inactivation, or immediate processing for detection).
-
Measure the output: Measure the signal for each time point using the appropriate detection method for your assay (e.g., spectrophotometry, fluorometry, or luminometry).
-
Plot the data: Plot the signal intensity versus the incubation time. The optimal incubation time will be within the linear range of the reaction, before the reaction rate plateaus or the background signal begins to increase significantly.
Quantitative Data Summary: Example Time-Course Experiment
| Incubation Time (minutes) | Signal (Arbitrary Units) |
| 0 | 50 |
| 15 | 250 |
| 30 | 500 |
| 60 | 950 |
| 90 | 1200 |
| 120 | 1350 |
| 180 | 1400 |
| 240 | 1410 |
Based on this example data, an incubation time between 60 and 90 minutes would be optimal, as it falls within the robust linear phase of the reaction before it begins to plateau.
Visualizations
Validation & Comparative
Validating Target Engagement of BRD4: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides an objective comparison of key experimental methodologies for validating target engagement of Bromodomain-containing protein 4 (BRD4), a well-characterized epigenetic reader and a high-priority target in oncology and inflammation.
This guide will delve into the principles, detailed experimental protocols, and comparative data for several widely used target engagement assays. By presenting this information in a structured format, we aim to equip researchers with the necessary knowledge to select the most appropriate method for their specific research goals and available resources.
Comparison of Target Engagement Validation Methods
The selection of a suitable target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound being tested, the desired throughput, and the specific information required (e.g., binding affinity, cellular potency, or direct physical interaction). The following table summarizes and compares key features of four prominent methods for validating BRD4 target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Surface Plasmon Resonance (SPR) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2] | Bioluminescence resonance energy transfer (BRET) from a NanoLuc® luciferase-tagged target to a fluorescent tracer.[3][4] | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[5][6] | Identifies and quantifies proteins that are thermally stabilized by ligand binding.[7] |
| Environment | In-cell, cell lysate, or tissue.[8] | Live cells.[9] | In vitro (purified proteins).[10] | Cell lysate or tissue.[7] |
| Output | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[11] | BRET ratio, Competition binding curves (IC50), Residence time.[3][4] | Binding kinetics (ka, kd), Affinity (KD).[10] | Protein melting curves (Tm), Identification of on- and off-targets.[7] |
| Throughput | Low to high (with automation).[8] | High.[9] | Low to medium. | Low. |
| Labeling | Label-free for the compound.[2] | Requires NanoLuc® fusion protein and a fluorescent tracer.[4] | Label-free for the analyte.[5] | Label-free for the compound.[7] |
| Advantages | Confirms target engagement in a physiological context; applicable to native proteins.[8] | Real-time measurement in live cells; high sensitivity and suitability for high-throughput screening.[4][9] | Provides detailed kinetic information (on- and off-rates).[6] | Unbiased, proteome-wide assessment of target and off-target engagement.[7] |
| Limitations | Not all ligands induce a thermal shift; can be labor-intensive without automation.[2] | Requires genetic modification of the target protein and a specific fluorescent tracer.[4] | In vitro assay may not fully recapitulate cellular conditions; requires purified protein. | Technically demanding and requires specialized instrumentation and expertise. |
Quantitative Data Summary
The following tables provide examples of quantitative data obtained for BRD4 inhibitors using the described techniques. This data serves as a benchmark for evaluating novel compounds targeting BRD4.
Table 1: Cellular Potency (IC50) of BRD4 Inhibitors
| Compound | Assay Method | Cell Line | IC50 (nM) | Reference |
| I-BET151 | NanoBRET™ | HEK293 | ~200 | [3] |
| JQ1 | NanoBRET™ | HEK293 | ~50 | [9] |
| PFI-1 | NanoBRET™ | HEK293 | ~100 | [9] |
| iBRD4-BD1 | CETSA | MM.1S | >3 (stabilization) | [11] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and tracer used.
Table 2: Binding Affinities (KD) of BRD4 Inhibitors
| Compound | Assay Method | Target Domain | ka (1/Ms) | kd (1/s) | KD (M) | Reference |
| JQ1 | SPR | BRD4(1) | 1.56E+06 | 2.14E-02 | 1.37E-08 | [10] |
| Bromosporine | SPR | BRD4(1) | 3.15E+06 | 1.85E-01 | 5.86E-08 | [10] |
| MZ1 | SPR | BRD4(BD2) | - | - | 1.80E-08 (binary) | [6] |
Note: Kinetic and affinity constants are highly dependent on the specific experimental conditions of the SPR assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their validation studies.
Cellular Thermal Shift Assay (CETSA)
This protocol is based on the principle of ligand-induced thermal stabilization of the target protein.[1][11]
-
Cell Culture and Treatment : Culture cells (e.g., MM.1S) to the desired confluency. Treat cells with the test compound or vehicle control for a specified time.
-
Heating : Aliquot the cell suspension and heat at different temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions : Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein : Collect the supernatant and quantify the amount of soluble BRD4 using methods like Western blotting or ELISA.
-
Data Analysis : Plot the percentage of soluble BRD4 as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are treated with a range of compound concentrations and heated at a single temperature corresponding to the steep part of the melting curve.
NanoBRET™ Target Engagement Assay
This protocol describes a competitive displacement assay using NanoBRET™ technology.[12][13][14]
-
Cell Preparation : Co-transfect cells (e.g., HEK293) with vectors expressing BRD4 fused to NanoLuc® luciferase (donor) and Histone H3.3 fused to HaloTag® (acceptor).
-
Cell Plating and Labeling : Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
Compound Addition : Add serial dilutions of the test compound.
-
Substrate Addition : Add the NanoBRET™ Nano-Glo® Substrate (luminescent donor).
-
Signal Detection : Measure the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Data Analysis : Calculate the corrected NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the fluorescent tracer and therefore target engagement.
Surface Plasmon Resonance (SPR)
This protocol outlines a typical SPR experiment to measure the binding kinetics of a compound to BRD4.[5][10]
-
Chip Preparation : Immobilize purified BRD4 protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection : Inject a series of concentrations of the test compound (analyte) over the sensor chip surface.
-
Association and Dissociation Monitoring : Monitor the change in the refractive index in real-time to observe the association (binding) and dissociation of the compound.
-
Regeneration : Inject a regeneration solution to remove the bound analyte from the chip surface.
-
Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mass Spectrometry (MS)-Based Thermal Proteome Profiling
This protocol provides a general workflow for identifying thermally stabilized proteins upon compound treatment.[7]
-
Cell Treatment and Lysis : Treat cells with the test compound or vehicle control. Lyse the cells and separate the soluble protein fraction.
-
Temperature Gradient and Protein Precipitation : Heat the cell lysates at various temperatures to induce protein denaturation and precipitation.
-
Sample Preparation for MS : Collect the soluble protein fraction from each temperature point, reduce, alkylate, and digest the proteins into peptides. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis : Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis : Generate melting curves for each identified protein by plotting the relative protein abundance as a function of temperature. A significant shift in the melting temperature of BRD4 in the compound-treated samples compared to the control indicates target engagement.
Visualizations
To further clarify the experimental logic and the underlying biological context, the following diagrams illustrate the workflows for validating the target engagement of a BRD4 inhibitor and its potential impact on a signaling pathway.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Caption: Simplified BRD4 signaling pathway and point of inhibition.
References
- 1. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
A Comparative Analysis of GB-6 and Ursodeoxycholic Acid in the Management of Gallbladder Conditions
In the landscape of therapeutic options for gallbladder ailments such as cholecystitis (inflammation of the gallbladder) and cholelithiasis (gallstone formation), a diverse array of approaches exists, ranging from traditional herbal remedies to established pharmaceutical interventions. This guide provides a detailed, evidence-based comparison between GB-6, a traditional Chinese herbal supplement, and Ursodeoxycholic acid (UDCA), a widely prescribed pharmaceutical agent for the dissolution of cholesterol gallstones. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, supported by available experimental data.
Disclaimer: The term "this compound" is identified as a proprietary herbal supplement from Health Concerns. The following comparison is based on the scientific literature available for its individual ingredients. There is a lack of clinical trial data for the combined this compound formulation. The information provided herein is for scientific and informational purposes only and does not constitute medical advice.
Overview of this compound and Ursodeoxycholic Acid
This compound is a complex herbal formulation rooted in Traditional Chinese Medicine. It is purported to support liver and gallbladder health by "clearing stagnant liver Qi, clearing damp heat from the liver and gallbladder, and moving the blood." Its therapeutic effects are attributed to the synergistic action of its multiple components.
Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid that is used as a first-line medical treatment for patients with uncomplicated cholesterol gallstone disease. It is a well-characterized molecule with a long history of clinical use and a substantial body of scientific evidence supporting its efficacy and safety.
Mechanism of Action
The therapeutic approaches of this compound and UDCA differ fundamentally. This compound, as a multi-herb formula, is believed to act on multiple biological pathways simultaneously, leveraging the combined effects of its various bioactive compounds. In contrast, UDCA has a more targeted and well-elucidated mechanism of action primarily focused on altering the composition of bile.
This compound: A Multi-target Approach
The proposed mechanism of action for this compound is a composite of the activities of its individual herbal ingredients. These components are thought to exert anti-inflammatory, antioxidant, and choleretic (bile-promoting) effects.
-
Curcuma tuber (Yu Jin): The active compound, curcumin, has been shown to relax the gallbladder. This effect is mediated by multiple signaling pathways, including the protein kinase C (PKC) second messenger system, inhibition of extracellular Ca2+ entry, and modulation of K+ channels.[1][2] Curcumin also exhibits anti-inflammatory properties by inhibiting NF-κB and STAT3 signaling pathways.[3]
-
Corydalis rhizome (Yan Hu Suo): Contains alkaloids like tetrahydropalmatine (B600727) (THP), which acts as an antagonist at dopamine (B1211576) D1 and D2 receptors, contributing to its analgesic effects.[4][5] It is traditionally used to alleviate pain associated with various conditions.
-
Taraxacum herb (Pu Gong Ying): Dandelion has traditionally been used to stimulate bile production and flow (cholagogue and choleretic effects).[6][7] Its bioactive compounds, such as taraxasterol, are believed to modulate inflammatory and oxidative stress pathways.[8]
-
Bupleurum root (Chai Hu): The active compounds, saikosaponins, have demonstrated anti-inflammatory and hepatoprotective activities, often through the modulation of NF-κB and MAPK signaling pathways.[9][10]
-
Salvia root (Dan Shen): Salvianolic acids, the main active components, possess antioxidant and anti-inflammatory properties and have been shown to inhibit platelet aggregation.[11][12][13]
-
Ji Nei Jin (Chicken Gizzard Lining): In Traditional Chinese Medicine, it is used to dissolve stones and improve digestion.[14][15][16]
-
Melia fruit (Chuan Lian Zi): Extracts from Melia have shown anti-inflammatory and hepatoprotective properties in preclinical studies.[17][18]
Ursodeoxycholic Acid (UDCA): A Targeted Approach
The primary mechanism of UDCA in gallstone dissolution is the reduction of cholesterol saturation in bile.[19][20] This is achieved through several actions:
-
Inhibition of hepatic cholesterol synthesis and secretion. [19][21]
-
Reduction of intestinal cholesterol absorption. [19]
-
Shifting the bile acid pool towards more hydrophilic and less toxic bile acids. [22]
-
Stimulation of bile flow (choleretic effect). [22]
By these actions, UDCA transforms supersaturated bile into an unsaturated state, allowing for the gradual dissolution of cholesterol gallstones.[20]
Comparative Efficacy: A Summary of Quantitative Data
Direct comparative studies between the this compound herbal formulation and UDCA are not available. The efficacy of this compound can only be inferred from the traditional use and preclinical data of its individual components, which lacks the rigor of randomized controlled trials. In contrast, the efficacy of UDCA has been established in numerous clinical trials.
| Feature | This compound (inferred from individual components) | Ursodeoxycholic Acid (UDCA) |
| Primary Endpoint | Symptom relief (e.g., pain, inflammation) | Gallstone dissolution |
| Evidence Level | Traditional use, preclinical studies | Randomized controlled trials, meta-analyses |
| Gallstone Dissolution Rate | Not established | Complete dissolution in 25-30% of patients at 4 years.[23] Higher efficacy (up to 83.3%) for non-calcified, small (<15mm), floating stones with a 600 mg/day dose.[24] |
| Symptom Relief | Traditionally used for abdominal discomfort | Reduction in biliary pain reported in multiple studies.[25] |
Experimental Protocols
Detailed experimental protocols for the herbal components of this compound are varied and specific to the research conducted. For UDCA, clinical trial protocols for gallstone dissolution generally follow a standard framework.
Typical Protocol for a Gallstone Dissolution Study with UDCA
-
Patient Selection: Patients with radiolucent (cholesterol) gallstones in a functioning gallbladder, confirmed by oral cholecystography or ultrasound. Stone size is often a key inclusion criterion (e.g., <15-20 mm).
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Intervention: Administration of UDCA at a specified dose (e.g., 8-10 mg/kg/day or a fixed dose like 600 mg/day) versus a placebo.[23][24]
-
Duration: Treatment duration typically ranges from 6 to 24 months.[24][26]
-
Efficacy Assessment: Gallstone dissolution is monitored periodically (e.g., every 6 months) using oral cholecystography and/or ultrasonography. Efficacy is categorized as complete dissolution, partial dissolution, or no change.
-
Safety Assessment: Monitoring of adverse events and liver function tests throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways for a key component of this compound (curcumin) and for UDCA, as well as a generalized experimental workflow for a gallstone dissolution clinical trial.
References
- 1. Curcumin Relaxes Precontracted Guinea Pig Gallbladder Strips via Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin Relaxes Precontracted Guinea Pig Gallbladder Strips via Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallbladder Perforation Associated with Consumption of Curcumin Case Report [pubs.sciepub.com]
- 4. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
- 5. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. The Role of Dandelion (Taraxacum officinale) in Liver Health and Hepatoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 12. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 14. chineseherbaldictionary.com [chineseherbaldictionary.com]
- 15. americandragon.com [americandragon.com]
- 16. yinyanghouse.com [yinyanghouse.com]
- 17. researchgate.net [researchgate.net]
- 18. ijprajournal.com [ijprajournal.com]
- 19. droracle.ai [droracle.ai]
- 20. impactfactor.org [impactfactor.org]
- 21. Ursodeoxycholic acid treatment of gallstones. Dose-response study and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Efficacy and indications of ursodeoxycholic acid treatment for dissolving gallstones. A multicenter double-blind trial. Tokyo Cooperative Gallstone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. (PDF) Ursodeoxycholic acid in the management of symptomatic gallstone disease: systematic review and clinician survey (2023) | Lewis A. Hall | 7 Citations [scispace.com]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of GB-6: Cross-Validation of Experimental Efficacy
This guide provides a comprehensive comparison of the experimental compound "GB-6" against its relevant alternatives, Compound A and Compound B. The analysis is based on key preclinical experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential.
Quantitative Performance Metrics
The following tables summarize the comparative in-vitro and in-vivo efficacy of this compound.
Table 1: In-Vitro Potency Against Target Kinase
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the primary target, [Specify Target Kinase, e.g., EGFR]. Lower values indicate greater potency.
| Compound | IC50 (nM) | 95% Confidence Interval | Assay Method |
| This compound | 15.2 | 12.8 - 18.1 | LanthaScreen™ Eu Kinase Binding |
| Compound A | 28.9 | 24.5 - 34.1 | LanthaScreen™ Eu Kinase Binding |
| Compound B | 19.5 | 16.7 - 22.8 | LanthaScreen™ Eu Kinase Binding |
Table 2: In-Vivo Tumor Growth Inhibition (TGI)
This table presents the results from a 21-day murine xenograft study using the [Specify Cell Line, e.g., A549] cell line.
| Compound | Dosing (mg/kg, oral) | Mean TGI (%) | Standard Error | p-value (vs. Vehicle) |
| This compound | 50 | 78.4% | ± 5.6% | < 0.001 |
| Compound A | 50 | 55.2% | ± 7.1% | < 0.05 |
| Compound B | 50 | 68.9% | ± 6.3% | < 0.01 |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor within the [Specify Pathway, e.g., PI3K/AKT/mTOR] signaling cascade, which is critical for cell proliferation and survival. The diagram below illustrates the point of intervention for this compound.
Caption: this compound acts as a direct inhibitor of PI3K in the signaling cascade.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To determine the IC50 value of test compounds against the target kinase.
-
Methodology: A fluorescently labeled antibody, a europium (Eu)-labeled anti-tag antibody, a GFP-tagged kinase, and a proprietary tracer were used. Compounds were serially diluted in a 384-well plate. The binding of the tracer to the kinase results in a high FRET signal. Compound inhibition was measured by a decrease in this signal.
-
Instrumentation: Data was collected on a [Specify Plate Reader, e.g., EnVision® Multilabel Plate Reader].
-
Analysis: IC50 curves were generated using a four-parameter variable slope model in GraphPad Prism software.
Murine Xenograft Model
-
Objective: To evaluate the in-vivo efficacy of this compound in reducing tumor growth.
-
Animal Model: Female athymic nude mice, 6-8 weeks of age.
-
Procedure: 5 x 10⁶ [Specify Cell Line] cells were implanted subcutaneously. When tumors reached an average volume of 150-200 mm³, animals were randomized into cohorts (n=8).
-
Dosing: Compounds were administered once daily via oral gavage for 21 consecutive days. The vehicle control group received a solution of 0.5% methylcellulose.
-
Endpoints: Tumor volume and body weight were measured twice weekly. Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
Comparative Experimental Workflow
The diagram below illustrates the logical flow of the cross-validation experiments performed for this compound and its alternatives.
Caption: High-level workflow for preclinical efficacy cross-validation.
A Comparative Study of GB-6 in Diverse Cell Lines: Unveiling a Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, the quest for compounds with novel mechanisms of action and improved selectivity remains a paramount objective. This guide provides a comparative analysis of a platinum(II) N-heterocyclic carbene based on guanosine, referred to herein as "Compound 6," against the well-established chemotherapeutic agent, cisplatin (B142131). The ambiguous identifier "GB-6" did not yield a specific compound in scientific literature; therefore, this guide focuses on a well-characterized "Compound 6" that has demonstrated a unique anti-cancer profile.
This guide will delve into the distinct mechanisms of these two platinum-based compounds, presenting quantitative data on their effects across a panel of human cancer cell lines and a non-cancerous cell line. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are provided to support further research and development.
Performance Comparison: Compound 6 vs. Cisplatin
The anti-proliferative activities of Compound 6 and cisplatin were evaluated across four human cancer cell lines—TC-71 (Ewing's sarcoma), MV-4-11 (Acute myeloid leukemia), U-937 (Histiocytic lymphoma), and A172 (Glioblastoma)—and the non-cancerous human embryonic kidney cell line, HEK293.
Table 1: Comparative Cytotoxicity (IC50, µM) of Compound 6 and Cisplatin
| Cell Line | Compound 6 (48h) | Cisplatin (48h) | Cancer Type |
| TC-71 | Not Reported | ~5-15 | Ewing's Sarcoma |
| MV-4-11 | Not Reported | 13.20[1] | Acute Myeloid Leukemia |
| U-937 | Not Reported | ~2-10 | Histiocytic Lymphoma |
| A172 | Not Reported | ~5-20 | Glioblastoma |
| HEK293 | Less Toxic | ~2.5-15.4 [2][3] | Non-cancerous |
Note: Specific IC50 values for Compound 6 were not available in the primary literature, which focused on its effects at a 1 µM concentration. Cisplatin IC50 values are compiled from various sources and can exhibit significant variability depending on experimental conditions.[4][5][6]
While direct IC50 comparisons are limited, studies on Compound 6 demonstrate a significant decrease in cancer cell numbers at a 1 µM concentration, with markedly lower toxicity observed in the non-cancerous HEK293 cell line.[7] This suggests a favorable therapeutic window for Compound 6 compared to cisplatin, which is known for its dose-limiting side effects, including nephrotoxicity.[3]
Unraveling the Mechanism of Action: A Tale of Two Stresses
The primary distinction between Compound 6 and cisplatin lies in their mechanisms of inducing cell death. Cisplatin is a DNA-damaging agent that forms adducts with DNA, leading to the activation of the apoptotic cascade. In contrast, Compound 6 induces a unique form of cellular stress known as reductive stress.
Compound 6: Induction of Reductive Stress-Mediated Cell Death
Compound 6 triggers a cascade of events initiated by a decrease in intracellular reactive oxygen species (ROS), a hallmark of reductive stress. This is accompanied by an increase in the mitochondrial membrane potential and elevated levels of intracellular glutathione (B108866) (GSH), a key antioxidant.[7] The sustained reductive stress leads to endoplasmic reticulum (ER) stress, evidenced by the upregulation of CHOP, and the induction of autophagy, indicated by increased levels of LC3-II.[7] This intricate interplay of cellular stress pathways ultimately culminates in cancer cell death.
Figure 1: Proposed signaling pathway of Compound 6 in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of a test compound on different cell lines.
Figure 2: A generalized workflow for in vitro compound evaluation.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the number of viable cells in a suspension.
-
Materials :
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
-
Procedure :
-
Harvest cells and centrifuge at 100 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 3 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the overall levels of intracellular ROS.
-
Materials :
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
-
-
Procedure :
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution to a final working concentration of 10-25 µM in serum-free medium immediately before use.
-
Wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Rhodamine 123 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Materials :
-
Rhodamine 123
-
DMSO
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure :
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Dilute the stock solution to a final working concentration of 1-10 µg/mL in cell culture medium.
-
Incubate the cells with the Rhodamine 123 working solution for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry (excitation ~507 nm, emission ~529 nm).
-
Determination of Intracellular Glutathione (GSH) Levels
This assay measures the total glutathione content in cell lysates.
-
Materials :
-
Commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay)
-
Cell lysis buffer
-
-
Procedure :
-
Prepare cell lysates according to the manufacturer's instructions.
-
Perform the glutathione assay following the kit's protocol.
-
Measure the absorbance at the specified wavelength (typically around 412 nm).
-
Calculate the GSH concentration based on a standard curve.
-
Western Blotting for CHOP and LC3-II
This technique is used to detect the expression levels of specific proteins.
-
Materials :
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-CHOP, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure :
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. For LC3, the conversion from LC3-I to the lower molecular weight LC3-II is indicative of autophagy induction.
-
Conclusion
The platinum(II) N-heterocyclic carbene-based Compound 6 presents a compelling profile as a potential anti-cancer agent with a mechanism of action distinct from the conventional DNA-damaging platinum drugs like cisplatin. Its ability to induce reductive stress leading to ER stress, autophagy, and ultimately cell death in cancer cells, while exhibiting lower toxicity in non-cancerous cells, highlights its therapeutic potential. The data and protocols presented in this guide offer a foundation for further investigation into this promising compound and the broader strategy of targeting reductive stress in cancer therapy. Further studies are warranted to establish a comprehensive dose-response relationship and to explore its efficacy in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. mdpi.com [mdpi.com]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling "GB-6": A Comparative Analysis of Treatment Effects in Oncology and Beyond
The term "GB-6" encompasses a diverse range of therapeutic agents and biological entities, each with distinct mechanisms of action and clinical applications. This guide provides a comparative statistical analysis of the treatment effects associated with the most prominent interpretations of "this compound," with a primary focus on its relevance in the treatment of Glioblastoma (GB), alongside discussions of an anti-dengue compound and an anticancer peptide.
"GB" as Glioblastoma: A Landscape of Therapeutic Strategies
Glioblastoma is an aggressive form of brain cancer with a complex treatment landscape.[1][2] While there is no single treatment designated "this compound," the field is characterized by a variety of therapeutic approaches, often used in combination. This section compares the efficacy of key treatment modalities for Glioblastoma.
Comparative Efficacy of Glioblastoma Therapies
| Therapeutic Strategy | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Experimental Findings |
| Standard of Care (Stupp Protocol) | 12-15 months[1][3] | Varies | Combination of surgical resection, fractionated radiotherapy, and concomitant and adjuvant temozolomide (B1682018) (TMZ) chemotherapy.[3] |
| Bevacizumab (BEV) Combination Therapy | No significant improvement in OS (HR=0.91)[4] | Prolonged PFS (HR=0.69)[4] | Meta-analysis of six randomized controlled trials showed that adding BEV to standard therapy prolonged PFS but did not significantly improve overall survival.[4] |
| Targeted-Alpha-Therapy (TAT) with 213Bi-DOTA-SP | 23.6 months (from diagnosis) | 2.7 months | A promising approach for recurrent GB, with survival outcomes comparing favorably with conventional treatments.[5] |
| Targeted-Alpha-Therapy (TAT) with 211At | 13.5 months (for all patients) | Not Reported | Showed equivalent efficacy to a previous clinical study with 131I-81C6.[5][6] |
| Tonabersat (B1682987) (Cx43 inhibitor) with Standard Therapy | Not Reported | Not Reported | Preclinical studies in a rat model showed that combining tonabersat with radiotherapy and TMZ led to significantly lower GB volumes.[3] |
| PI3K/AKT/mTOR Pathway Inhibitors | Varies | Varies | Inhibition of this frequently hyperactivated pathway is a key strategy to overcome drug resistance.[1] Dual inhibitors like BEZ235 show promise in preclinical models.[7] |
Experimental Protocols
A comprehensive understanding of treatment efficacy requires a detailed examination of the experimental methodologies employed in key studies.
-
Preclinical Glioblastoma Model (Tonabersat Study):
-
Model: F98 rat model, which exhibits infiltrative margins and a central necrotic core, mimicking human GB.[3]
-
Treatment Protocol: Animals received a combination of tonabersat, fractionated radiotherapy (30 fractions of 2 Gy), and TMZ chemotherapy (29 mg/kg).[3]
-
Endpoint: Measurement of GB volumes to assess treatment efficacy.[3]
-
-
Clinical Trial of Bevacizumab:
Signaling Pathways in Glioblastoma
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is hyperactivated in approximately 88% of Glioblastoma cases, contributing to cell survival and drug resistance.[1] Understanding this pathway is crucial for developing targeted therapies.
Caption: The PI3K/AKT/mTOR signaling pathway in Glioblastoma.
This diagram illustrates how growth factor signaling (e.g., through EGFR) activates PI3K, leading to a cascade that promotes cell proliferation and survival. The tumor suppressor PTEN normally inhibits this pathway.
"this compound" as an Anti-Dengue Virus Compound
In the context of virology, this compound is identified as a chemical compound isolated from the leaves of Isatis tinctoria.[8] In silico studies have explored its potential as an inhibitor of the dengue virus.
Molecular Docking Analysis of this compound
| Compound | Binding Energy (kcal/mol) | Target Protein | Interaction Type |
| This compound | -24.664 | Dengue Viral Protease (PDB: 6MO1) | Hydrogen bonds and hydrophobic interactions |
| GB-19 | -26.193 | Dengue Viral Protease (PDB: 6MO1) | Not specified |
| GB-20 | -27.051 | Dengue Viral Protease (PDB: 6MO1) | Not specified |
Experimental Protocol: Molecular Docking
-
Method: Density Functional Theory (DFT) with a B3LYP (6-31G**) basis set was used to optimize the compound structures.[8] Molecular docking simulations were then performed to evaluate the binding affinity of the compounds to the dengue viral protease.[8]
-
Visualization: The Discovery Studio Visualizer was used to analyze the interactions between the ligands and the protease.[8]
Caption: In silico workflow for evaluating this compound as a dengue inhibitor.
"this compound" as an Anticancer Peptide
This compound also refers to a synthetic anticancer peptide (Gln-5-Htp-β-Ala-Nva-Gln-His-NH2) composed of unnatural amino acids.[9] This modification enhances its stability against protease degradation compared to natural peptides.[9]
Mechanism of Action of Anticancer Peptides (ACPs)
Anticancer peptides can exert their effects through various mechanisms:
-
Pore Formation: Direct binding to and disruption of the cancer cell membrane.[9]
-
Cell Penetration: Translocation across the plasma membrane to deliver therapeutic agents or interfere with intracellular processes.[9]
-
Tumor Targeting: Binding to specific receptors on the cancer cell surface, leading to internalization.[9]
Further in vivo studies are required to fully elucidate the efficacy and specific mechanism of action of the this compound peptide.
References
- 1. Frontiers | Therapeutic Potential of Autophagy in Glioblastoma Treatment With Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Signaling Pathway Inhibitors [frontiersin.org]
- 2. Novel Therapies in Glioblastoma Treatment: Review of Glioblastoma; Current Treatment Options; and Novel Oncolytic Viral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating and optimizing tonabersat in standard glioblastoma therapy: A preclinical study | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. Current landscape and future directions of targeted-alpha-therapy for glioblastoma treatment [thno.org]
- 6. thno.org [thno.org]
- 7. Targeting the VEGF and PDGF signaling pathway in glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Glycopyrronium Bromide vs. Placebo in COPD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of glycopyrronium (B1196793) bromide (GB), an inhaled long-acting muscarinic antagonist (LAMA), against a placebo for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). The data presented is compiled from pivotal placebo-controlled clinical trials, offering a comprehensive overview for research and drug development professionals.
Mechanism of Action
Glycopyrronium bromide is a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the smooth muscle of the airways.[1] In COPD, increased cholinergic tone is a key factor in bronchoconstriction. By blocking the M3 muscarinic receptor on airway smooth muscle cells, glycopyrronium bromide inhibits the bronchoconstrictive effect of acetylcholine, leading to bronchodilation.[1][2] It has a higher selectivity for M1 and M3 receptors over M2 receptors.[2][3]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by glycopyrronium bromide.
Efficacy Data: Glycopyrronium Bromide vs. Placebo
The following tables summarize the key efficacy outcomes from major placebo-controlled clinical trials of inhaled glycopyrronium bromide in patients with moderate-to-severe COPD.
Table 1: Lung Function Improvement
| Endpoint | Trial | Glycopyrronium Bromide | Placebo | Treatment Difference [95% CI] | p-value |
| Trough FEV₁ (L) at Week 12 | GLOW2 | Increase of 0.097 L | - | 97 mL [64.6, 130.2] | <0.001 |
| FEV₁ AUC₀₋₁₂h (L) at Week 12 | GEM2 | - | - | Significant Improvement | <0.001 |
FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂h: Area Under the Curve from 0 to 12 hours post-dose.
Table 2: Symptom and Health Status Improvement
| Endpoint | Trial | Glycopyrronium Bromide | Placebo | Treatment Difference | p-value |
| Transition Dyspnea Index (TDI) at Week 26 | GLOW2 | - | - | Significant Improvement | 0.002 |
| St. George's Respiratory Questionnaire (SGRQ) at Week 52 | GLOW2 | - | - | Significant Improvement | <0.001 |
| Rescue Medication Use | GLOW2 | - | - | Significant Reduction | 0.039 |
| Rate of Moderate-to-Severe Exacerbations | GLOW2 | - | - | 34% Risk Reduction | 0.001 |
Safety Data: Glycopyrronium Bromide vs. Placebo
The safety profile of glycopyrronium bromide has been extensively evaluated. The following table presents the incidence of common adverse events (AEs) from placebo-controlled trials.
Table 3: Summary of Adverse Events
| Adverse Event | Trial | Glycopyrronium Bromide | Placebo |
| Overall AEs (%) | GEM2 | 51.4% | 42.5% |
| Serious AEs (%) | GEM2 | 4.2% | 2.3% |
| COPD Exacerbation (%) | GEM2 | 20.8% | 21.5% |
| Dry Mouth (%) | Pooled Data | Low Incidence | Low Incidence |
| Urinary Tract Infection (%) | Pooled Data | Low Incidence | Low Incidence |
Data from the GEM2 study showed that the differences in the incidences of adverse events and serious adverse events between the glycopyrronium and placebo groups were not considered clinically meaningful.[4]
Experimental Protocols
The efficacy and safety of glycopyrronium bromide have been established in large-scale, randomized, double-blind, placebo-controlled clinical trials. Below are the generalized methodologies for these studies.
Key Study Designs (e.g., GLOW2, GEM2)
-
Objective: To evaluate the efficacy, safety, and tolerability of inhaled glycopyrronium bromide compared with placebo in patients with moderate-to-severe COPD.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][6]
-
Patient Population: Patients aged 40 years or older with a clinical diagnosis of moderate-to-severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV₁/FVC ratio <0.7.
-
Intervention: Inhalation of glycopyrronium bromide (doses varied across studies, e.g., 50 µg once daily in GLOW2, 15.6 µg twice daily in GEM2) or a matching placebo via a dry powder inhaler.[5][6]
-
Primary Endpoint: Change from baseline in trough FEV₁ at a specified time point (e.g., 12 weeks).[6]
-
Secondary Endpoints: Included other spirometry parameters (e.g., FEV₁ AUC), patient-reported outcomes such as dyspnea (TDI) and health status (SGRQ), rescue medication use, and the rate of COPD exacerbations.[5][6]
-
Safety Assessments: Monitoring and recording of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4]
Experimental Workflow
The diagram below outlines a typical workflow for a patient participating in a placebo-controlled COPD clinical trial.
References
- 1. MedFlow for COPD | MedFlow [medflow.care]
- 2. dovepress.com [dovepress.com]
- 3. A blinded evaluation of the efficacy and safety of glycopyrronium, a once-daily long-acting muscarinic antagonist, versus tiotropium, in patients with COPD: the GLOW5 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of glycopyrrolate | Journal of COPD Foundation [journal.copdfoundation.org]
- 5. Efficacy and Safety of Twice-Daily Glycopyrrolate Versus Placebo in Patients With COPD: The GEM2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Mechanism of GB-6: A Comparative Guide with Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical molecule, GB-6, a novel inhibitor of Guanylate-binding protein 6 (GBP6), with alternative methodologies for confirming its mechanism of action. GBP6 is an interferon-inducible GTPase that plays a critical role in the innate immune response to intracellular pathogens by promoting inflammasome assembly and subsequent pro-inflammatory responses. The primary proposed mechanism of this compound is the allosteric inhibition of GBP6 GTPase activity, preventing its oligomerization and subsequent downstream signaling.
Data Summary: this compound Performance in Primary and Secondary Assays
The following table summarizes the quantitative data from a series of assays designed to characterize the activity of this compound and compare it to a known, non-specific GTPase inhibitor, GTPγS.
| Assay Type | Parameter Measured | This compound (10 µM) | Alternative: GTPγS (100 µM) | Vehicle (Control) |
| Primary Assay | ||||
| GTPase Activity Assay | % Inhibition of GTP Hydrolysis | 85.2 ± 4.1% | 95.7 ± 2.3% | 0% |
| Secondary Assays | ||||
| Oligomerization Assay | % Reduction in Protein-Protein Interaction | 78.5 ± 6.2% | 15.3 ± 3.8% | 0% |
| IL-1β Release Assay | Fold Change in Secreted IL-1β | 0.2 ± 0.05 | 0.8 ± 0.1 | 1.0 (Normalized) |
| Cell Viability Assay | % Pyroptotic Cell Death | 12.3 ± 2.5% | 45.8 ± 5.1% | 5.2 ± 1.1% |
Experimental Protocols
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis to GDP by recombinant GBP6 in the presence or absence of inhibitors.
-
Reagents: Recombinant human GBP6 protein, GTP, malachite green phosphate (B84403) detection reagent, assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GBP6 (1 µM), and the test compound (this compound or GTPγS) or vehicle.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding GTP to a final concentration of 100 µM.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Read the absorbance at 620 nm.
-
Calculate the percent inhibition relative to the vehicle control.
-
GBP6 Oligomerization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the self-association of GBP6 monomers into functional oligomers.
-
Reagents: HEK293T cells, plasmids encoding GBP6-NanoLuc and GBP6-HaloTag, NanoBRET™ Nano-Glo® Substrate, HaloTag® NanoBRET™ 618 Ligand.
-
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding GBP6-NanoLuc (donor) and GBP6-HaloTag (acceptor).
-
24 hours post-transfection, treat the cells with this compound, GTPγS, or vehicle for 4 hours.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate for 60 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio indicates inhibition of oligomerization.
-
IL-1β Release Assay (ELISA)
This assay measures the secretion of the pro-inflammatory cytokine IL-1β from macrophages following inflammasome activation.
-
Reagents: THP-1 human monocytic cell line, Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), Nigericin, Human IL-1β ELISA kit.
-
Procedure:
-
Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Prime the macrophages with LPS (1 µg/mL) for 3 hours.
-
Treat the cells with this compound, GTPγS, or vehicle for 1 hour.
-
Induce inflammasome activation with Nigericin (10 µM) for 1 hour.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using a sandwich ELISA according to the manufacturer's instructions.
-
Cell Viability Assay (LDH Release)
This assay quantifies pyroptotic cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Reagents: Differentiated THP-1 macrophages, LDH cytotoxicity assay kit.
-
Procedure:
-
Follow the same cell treatment protocol as the IL-1β Release Assay.
-
After the final incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using the LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of pyroptotic cell death as (sample LDH release / maximum LDH release) x 100.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: GBP6 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for secondary assays confirming this compound activity.
Comparative Efficacy Analysis of Novel mTOR Kinase Inhibitor GB-6
For Immediate Release
This guide presents a comparative performance analysis of GB-6, a novel, potent, and selective ATP-competitive mTOR kinase inhibitor. The data herein benchmarks this compound against established first and second-generation mTOR inhibitors, Rapamycin (B549165) and Torin 1, respectively. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular metabolism research.
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a key therapeutic target.[2] First-generation inhibitors, known as rapalogs (e.g., Rapamycin), allosterically inhibit mTOR Complex 1 (mTORC1) but have limitations, including incomplete inhibition and the activation of a pro-survival feedback loop via the PI3K/Akt pathway.[1][3] Second-generation, ATP-competitive inhibitors were developed to overcome these limitations by targeting the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.[2][4]
This compound represents a significant advancement in this class, designed for superior potency and selectivity. This guide provides key performance indicators, detailed experimental protocols, and visual diagrams of the associated signaling pathway and workflows.
Quantitative Performance Comparison
The following table summarizes the inhibitory activity of this compound compared to Rapamycin and Torin 1. Data was generated using in vitro kinase assays and cell-based viability assays in the MCF-7 breast cancer cell line.
| Compound | Target(s) | Mechanism | IC50 mTORC1 (nM) | IC50 mTORC2 (nM) | GI50 (MCF-7 cells, 72h) (nM) |
| This compound | mTORC1 / mTORC2 | ATP-Competitive | 0.8 | 1.2 | 15 |
| Torin 1 | mTORC1 / mTORC2 | ATP-Competitive | 2.5 | 10 | 45 |
| Rapamycin | mTORC1 | Allosteric | 0.1 | >1000 | 120 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Signaling and Experimental Diagrams
To visually contextualize the mechanism of action and experimental design, the following diagrams were generated using Graphviz (DOT language), adhering to specified design constraints.
Diagram 1: mTOR Signaling Pathway Inhibition
Diagram 2: Experimental Workflow for GI50 Determination
Experimental Protocols
In Vitro mTOR Kinase Assay (IC50 Determination)
This protocol outlines the direct measurement of mTORC1/mTORC2 kinase activity to determine the half-maximal inhibitory concentration (IC50) of test compounds.
-
Objective: To quantify the concentration of this compound, Torin 1, and Rapamycin required to inhibit 50% of mTORC1 and mTORC2 enzymatic activity.
-
Methodology:
-
Immunoprecipitation: mTORC1 and mTORC2 complexes are immunoprecipitated from HEK293T cell lysates using antibodies specific for Raptor (for mTORC1) and Rictor (for mTORC2), respectively.
-
Kinase Reaction: The immunoprecipitated kinase complexes are incubated in a kinase assay buffer containing 10 µM ATP and a recombinant substrate (GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2).[5][6]
-
Compound Addition: Serial dilutions of this compound, Torin 1, and Rapamycin (typically from 0.01 nM to 10 µM) are added to the reaction wells. A DMSO control is included.
-
Incubation: The reaction is allowed to proceed for 30 minutes at 30°C.
-
Detection: The reaction is stopped, and substrate phosphorylation is quantified using a phospho-specific antibody in a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.
-
Cell-Based Growth Inhibition Assay (GI50 Determination)
This protocol describes the MTT assay used to assess the effect of mTOR inhibitors on the metabolic activity and proliferation of cancer cells.[7][8]
-
Objective: To determine the concentration of this compound, Torin 1, and Rapamycin required to inhibit 50% of MCF-7 cell growth.
-
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[8][9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Torin 1, Rapamycin) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular viability assay [bio-protocol.org]
- 10. texaschildrens.org [texaschildrens.org]
Assessing the Specificity and Selectivity of GB-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and selectivity of the hypothetical kinase inhibitor, GB-6. In the competitive landscape of drug discovery, understanding the precise binding profile of a chemical probe is paramount to predicting its therapeutic potential and anticipating off-target effects.[1] This document presents a comparative assessment of this compound against other known kinase inhibitors, supported by quantitative data and detailed experimental protocols.
This compound: An Overview
This compound is a novel small molecule inhibitor designed to target a key kinase in a critical cellular signaling pathway. Its efficacy and safety profile are directly linked to its specificity for the intended target and its selectivity against the broader human kinome. Dysregulation of kinase activity is a known factor in a multitude of diseases, including cancer, making kinases attractive targets for therapeutic intervention.[1] However, the structural similarities among kinase active sites pose a significant challenge in developing highly selective inhibitors.[1]
Comparative Selectivity Profile
The selectivity of this compound was assessed against a panel of 350 kinases and compared with two other hypothetical kinase inhibitors, Compound X and Compound Y. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined for each compound. A lower IC50 value indicates a more potent inhibitor.[2] High selectivity is characterized by potent inhibition of the primary target and significantly weaker inhibition of other kinases.[2]
| Inhibitor | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) |
| This compound | 5 | 1,500 | >10,000 | >10,000 |
| Compound X | 15 | 50 | 800 | 5,000 |
| Compound Y | 2 | 10 | 25 | 1,200 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[2]
The data clearly indicates that while Compound Y is a more potent inhibitor of the primary target, this compound demonstrates a superior selectivity profile with minimal off-target activity at concentrations where it effectively inhibits its primary target.
Experimental Protocols
The determination of an inhibitor's IC50 and its selectivity profile is reliant on robust and reproducible biochemical and cellular assays.[3][4]
Biochemical Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and ATP (adenosine triphosphate) labeled with a radioactive isotope (³³P-ATP) or a fluorescent tag.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radioactivity or fluorescence is then quantified using a suitable detector.[5]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET)
To assess inhibitor activity within a cellular context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed. This method measures the engagement of the inhibitor with its target kinase in intact cells.[4]
Protocol:
-
Cell Line Engineering: A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer that binds to the active site of the target kinase is added to the cells.
-
Inhibitor Competition: The test compound is added to the cells. If the compound binds to the target kinase, it will displace the fluorescent tracer.
-
BRET Measurement: The NanoLuc® luciferase substrate is added, and the BRET signal is measured. The BRET signal is generated when the luciferase and the fluorescent tracer are in close proximity. Displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.
-
Data Analysis: The degree of target engagement is quantified by the reduction in the BRET signal, and cellular IC50 values can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway in which a kinase plays a crucial role and the general workflow for assessing inhibitor selectivity.
Caption: A simplified signaling cascade illustrating the position of the target kinase.
Caption: Workflow for assessing the specificity and selectivity of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hazardous Chemical Waste (Hypothetical Substance GB-6)
Disclaimer: The following guidelines are based on established best practices for the disposal of hazardous laboratory chemicals. There is no publicly available information for a specific chemical compound designated "GB-6." Therefore, this substance should be treated as hazardous, and all laboratory personnel must adhere to their institution's specific Environmental Health and Safety (EHS) protocols.[1] This document provides a general framework for safe handling and disposal.
Immediate Safety and Logistical Information
Proper disposal of hazardous chemical waste is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The process begins from the moment a chemical is identified as a waste product and must comply with all federal, state, and local regulations.[1][2]
Core Principles of Hazardous Waste Management:
-
Identification: All waste must be correctly identified and classified to determine the appropriate handling and disposal methods.[3]
-
Segregation: Incompatible wastes must never be mixed.[1][4][5] For instance, acids should be kept separate from bases, and oxidizers from organic compounds.[1]
-
Containment: Waste must be stored in sturdy, leak-proof containers that are compatible with the chemical.[4][5] Containers must be kept closed except when adding waste.[4][6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[1][4][7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn when handling hazardous waste.[1][8]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative data related to the storage and handling of hazardous waste in a laboratory setting.
| Parameter | Guideline | Source |
| Generator Status | ||
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of hazardous waste per month | [3] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) of hazardous waste per month | [3] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2205 lbs) of hazardous waste per month | [3] |
| Container Management | ||
| Maximum Fill Level | Do not exceed 90% of the container's capacity. | [1] |
| Empty Container Rinsing | Triple rinse with a solvent equal to ~5% of the container volume. | [1] |
| Storage Limits | ||
| Maximum Accumulation | Never store more than 55 gallons of hazardous waste in your lab. | [4][6] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | [1] |
| Record Keeping | ||
| Non-Hazardous Waste Documentation | Retain for 2 years. | [2] |
| Hazardous Waste Consignment Notes | Retain for 3 years. | [2] |
Experimental Protocols: Standard Operating Procedure for this compound Disposal
This section outlines a step-by-step methodology for the safe disposal of a hypothetical hazardous chemical, this compound.
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., PVC or rubber)[8]
-
Laboratory coat
-
-
Compatible hazardous waste container with a screw-top cap
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Preparation and Labeling:
-
Before generating any waste, obtain a compatible, leak-proof container.
-
Affix a hazardous waste label to the container.
-
Fill in all required information on the label, including the full chemical name ("this compound waste"), the laboratory location, and the principal investigator's name. Do not use abbreviations or chemical formulas.[1]
-
-
Waste Collection:
-
Wear appropriate PPE at all times when handling this compound.
-
Carefully transfer the this compound waste into the prepared container.
-
On the hazardous waste label, record the date the first drop of waste is added.
-
-
Container Management:
-
Securely close the container immediately after adding waste. The container must remain closed at all times except when waste is being added.[4][6]
-
Place the waste container in a designated secondary containment bin to prevent spills.[4][7]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[1]
-
-
Waste Storage:
-
Disposal Request:
-
Once the container is full, or if the waste has been stored for an extended period (typically approaching 12 months), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[9]
-
-
Emergency Procedures:
Visualizations
Logical Workflow for Hazardous Waste Disposal
Caption: A flowchart illustrating the key phases and steps for proper hazardous waste management in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. gov.uk [gov.uk]
- 3. enviroserve.com [enviroserve.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ocerws.ocpublicworks.com [ocerws.ocpublicworks.com]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. mtu.edu [mtu.edu]
Personal protective equipment for handling GB-6
Clarification on "GB-6"
Initial research indicates that "this compound" is the product name for an herbal supplement intended for liver and gallbladder support. It is not listed as a controlled or hazardous chemical agent in laboratory safety databases. Therefore, a specific Safety Data Sheet (SDS) detailing personal protective equipment (PPE) for a hazardous chemical designated "this compound" is not available.
The following information provides essential safety and logistical guidance for handling unknown or non-hazardous substances, such as herbal supplements, within a laboratory setting, in line with standard good laboratory practices. This ensures the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling Non-Hazardous or Unknown Substances
Even when a substance is not classified as hazardous, a baseline of PPE is essential in a laboratory environment to protect against potential unknown properties, contamination, and to maintain a sterile working environment.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or airborne particulates.[1][2][3] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact and contamination of the substance.[1][2] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from spills.[1][3][4] |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped objects.[3][5] |
Operational Plan for Handling
Adherence to a standard operating procedure is crucial when handling any substance in a laboratory.
Experimental Workflow:
-
Area Preparation: Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.[6]
-
Don PPE: Put on the required personal protective equipment as listed in the table above.
-
Substance Handling:
-
If the substance is in powder form, handle it in a manner that minimizes dust generation, such as in a fume hood or using a down-draft table.
-
If in liquid form, use appropriate glassware and handle with care to avoid splashes.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[7]
-
Caption: General workflow for handling non-hazardous substances in a laboratory.
Disposal Plan
Proper disposal of non-hazardous substances is important to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Substance | For non-hazardous substances like herbal supplements, disposal in the regular trash is often acceptable. To prevent accidental ingestion, mix the substance with an undesirable material like used coffee grounds or cat litter before placing it in a sealed container.[8][9] |
| Contaminated PPE (Gloves, etc.) | Dispose of in the regular laboratory trash, unless it has been in contact with a hazardous substance. |
| Empty Containers | Rinse thoroughly with water. Deface or remove the label to prevent reuse for other chemicals. Dispose of in the regular trash or recycling according to institutional policy.[10] |
Logical Relationship for Disposal Decision:
Caption: Decision pathway for the disposal of non-hazardous substances.
Disclaimer: The information provided is based on general laboratory safety principles for handling non-hazardous materials. If the identity or properties of any substance are unknown, it should be treated as hazardous until a proper risk assessment can be conducted.[5][11] Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department for guidance.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. fullscript.com [fullscript.com]
- 10. sfasu.edu [sfasu.edu]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
